2-Methoxy-5-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZODLWVHKBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590699 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34636-92-5 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34636-92-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular structure, featuring a methoxy group, a trifluoromethyl group, and a nitrile functionality on a benzene ring, imparts a specific reactivity profile and desirable physicochemical properties. The presence of the trifluoromethyl group, a common bioisostere for a chlorine atom, is particularly noteworthy. It can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate in the development of novel therapeutic agents and crop protection agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 34636-92-5 | [3][4][5] |
| Molecular Formula | C₉H₆F₃NO | [3][4][5] |
| Molecular Weight | 201.15 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 30-34 °C | [1][2] |
| Boiling Point | 256.8 °C at 760 mmHg | [2] |
| Density | 1.3 g/cm³ | [2] |
| Flash Point | 109.1 °C | [2] |
| Refractive Index | 1.463 | [2] |
| Vapor Pressure | 0.0151 mmHg at 25°C | [2] |
| Storage | Sealed in a dry, room temperature environment | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimentally obtained spectra for this specific compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups. The methoxy protons should appear as a singlet at approximately 3.9-4.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, the trifluoromethyl carbon, and the methoxy carbon. The aromatic carbons will resonate in the region of 110-160 ppm. The nitrile carbon is expected around 115-120 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The methoxy carbon signal is anticipated around 55-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the trifluoromethyl group.
-
C-O stretch (aromatic ether): A band in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (methyl): Bands around 2850-2960 cm⁻¹.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 201. Common fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and potentially the trifluoromethyl group (M-69).
Experimental Protocols
Synthesis of this compound:
Workflow for a Potential Synthesis:
A potential synthetic workflow.
General Analytical Protocol for Characterization:
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepare a KBr pellet or a thin film for IR analysis. For mass spectrometry, dissolve the sample in a volatile organic solvent.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Record the IR spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization technique (e.g., EI or ESI).
-
Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Applications in Drug Development
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological profile of drug candidates by improving their metabolic stability, bioavailability, and binding affinity to biological targets.[1] The nitrile group is also a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, which are common in drug molecules.
While specific drugs synthesized directly from this compound are not prominently documented in the public domain, its structural motifs are found in various classes of biologically active compounds. The development of novel compounds derived from this intermediate could potentially target a range of diseases.
Logical Relationship in Drug Discovery:
References
Elucidation of the Structure of 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the analytical data and methodologies required for its unambiguous identification and characterization, including spectroscopic data and a plausible synthetic pathway.
Chemical Structure and Properties
This compound is an aromatic compound featuring a benzene ring substituted with a methoxy group at the second position, a trifluoromethyl group at the fifth position, and a nitrile group. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 34636-92-5[2] |
| Molecular Formula | C₉H₆F₃NO[2] |
| Molecular Weight | 201.15 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 30-34 °C |
Spectroscopic Characterization for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The expected chemical shifts and coupling patterns for this compound are discussed below, based on the analysis of structurally similar compounds.[3][4][5]
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
-
Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The proton at H-4 would appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at H-6 would likely appear as a doublet, coupled to H-4. The electron-withdrawing trifluoromethyl group at position 5 would deshield the adjacent protons, shifting their signals downfield.
-
Methoxy Protons: A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected in the upfield region of the spectrum (typically δ 3.8-4.0 ppm).
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.2 | d | 8.0 - 9.0 |
| H-4 | 7.4 - 7.6 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 7.7 - 7.9 | d | ~2.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the nitrile group (C≡N) will appear in the downfield region (typically δ 115-120 ppm). The carbon attached to the methoxy group (C-2) will be shifted downfield due to the oxygen's electronegativity.
-
Methoxy Carbon: A single signal for the methoxy carbon is expected in the upfield region (typically δ 55-60 ppm).
-
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet in the downfield region, with a large carbon-fluorine coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-1 | ~110 | s |
| C-2 | 160 - 165 | s |
| C-3 | 115 - 120 | s |
| C-4 | 130 - 135 | s |
| C-5 | 125 - 130 | q |
| C-6 | 120 - 125 | s |
| -C≡N | 115 - 120 | s |
| -OCH₃ | 55 - 60 | s |
| -CF₃ | 120 - 125 | q |
2.1.3. ¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[6][7]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |
| C-F (Trifluoromethyl) | 1100 - 1350 | Strong, broad |
| C-O (Methoxy) | 1020 - 1075 & 1200 - 1275 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methoxy) | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 201. The predicted collision cross section data for various adducts can be found in public databases.[8]
Table 4: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.04234 |
| [M+Na]⁺ | 240.02428 |
| [M-H]⁻ | 216.02778 |
Synthesis and Experimental Protocols
This compound is a valuable synthetic intermediate. A plausible and common method for its synthesis is the Sandmeyer reaction, starting from 2-methoxy-5-(trifluoromethyl)aniline.[9][10]
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[9]
Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Sandmeyer reaction.[11][12]
Step 1: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline
-
Dissolve 2-methoxy-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance and Potential Applications
The incorporation of a trifluoromethyl group into organic molecules is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[11][13] While this compound is primarily an intermediate, its structural motifs are found in various biologically active compounds.
Derivatives of trifluoromethylated benzonitriles have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups can influence the electronic properties of the aromatic ring, potentially leading to favorable interactions with biological macromolecules.[11]
Hypothetical Signaling Pathway Involvement
Given the prevalence of trifluoromethylated compounds in modern medicinal chemistry, it is plausible that derivatives of this compound could be designed to interact with specific signaling pathways. For instance, many kinase inhibitors feature substituted aromatic cores. A hypothetical scenario could involve the elaboration of this benzonitrile into a molecule that targets a specific kinase, thereby inhibiting a signaling cascade implicated in diseases such as cancer.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
Conclusion
The structural elucidation of this compound is achieved through a combination of NMR, IR, and MS techniques. Its synthesis can be reliably performed via the Sandmeyer reaction. While this compound is primarily a synthetic intermediate, its structural features make it a valuable building block for the development of novel, biologically active molecules for the pharmaceutical and agrochemical industries. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents.
References
- 1. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR [m.chemicalbook.com]
- 5. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZONITRILE(875664-48-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-methoxy-5-(trifluoromethoxy)benzonitrile (C9H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile
CAS Number: 34636-92-5
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on its role in medicinal chemistry.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. The presence of both a methoxy and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and influences its reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 34636-92-5 | [1][2] |
| Molecular Formula | C₉H₆F₃NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | White powder | |
| Melting Point | 30-34 °C | |
| Boiling Point | 185 - 187 °C (Predicted) | [3] |
| Solubility | Soluble in polar organic solvents, with limited solubility in water. | [4] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups. A singlet corresponding to the three protons of the methoxy group is anticipated in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, the methoxy carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon will be a characteristic quartet due to coupling with the three fluorine atoms.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A sharp, strong absorption band for the nitrile (C≡N) stretch.
-
Strong C-F stretching bands associated with the trifluoromethyl group.
-
C-O stretching vibrations for the methoxy group.
-
Aromatic C-H and C=C stretching and bending vibrations.
2.3. Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group, the trifluoromethyl group, and the nitrile group, providing further structural confirmation.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto a substituted benzonitrile precursor. A general synthetic approach is outlined below.
3.1. General Synthetic Workflow
3.2. Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and requires optimization for specific laboratory conditions.
Step 1: Methylation of 2-Hydroxy-5-bromobenzonitrile
-
Dissolve 2-hydroxy-5-bromobenzonitrile in a suitable aprotic polar solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-5-bromobenzonitrile.
Step 2: Trifluoromethylation
-
Dissolve the crude 2-methoxy-5-bromobenzonitrile in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Add a copper(I) catalyst (e.g., CuI) and a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃) and a fluoride source like KF or CsF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Benzonitrile derivatives, in general, have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[5]
4.1. Potential as a Kinase Inhibitor Intermediate
Many kinase inhibitors feature a substituted aromatic core. The unique electronic nature of this compound makes it an attractive scaffold for the synthesis of novel kinase inhibitors.
4.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic effects of compounds like this compound derivatives against cancer cell lines.[5]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Incubate for 24-48 hours.[5]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from a dose-response curve.
Safety Information
5.1. Handling Precautions
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
5.2. Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
References
Technical Guide: Physical Properties of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and a nitrile functionality, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability of parent compounds. This guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.
Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₃NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Melting Point | 30-34 °C | [3] |
| Boiling Point | 256.8 ± 40.0 °C | |
| Density | 1.30 ± 0.1 g/mL | |
| Appearance | White powder | [3] |
| Purity | ≥97% to ≥98% | [2][3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.
-
Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample in the capillary at the same level. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point apparatus with a heated block.
-
Heating: The heating bath or block is heated gradually, with constant stirring in the case of a Thiele tube, to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the end of melting) are recorded. This range represents the melting point of the sample. For accurate results, the determination should be repeated at least twice.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and as a criterion of purity.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil. The side arm of the Thiele tube is heated gently.
-
Heating and Observation: As the temperature rises, dissolved air will be expelled from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the external pressure.
Density Determination
Density, the mass per unit volume of a substance, is another important physical property. For a liquid or a solid that can be melted, its density can be determined using various methods.
Methodology: Pycnometer Method
-
Calibration: The mass of a clean, dry pycnometer (a small glass flask with a precise volume) is accurately determined. The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample of this compound (if in a liquid state, or melted if it's a solid). The mass of the pycnometer with the sample is determined.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the predetermined volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Gravimetric Method
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., ethanol, acetone, water) in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solute: The mixture is allowed to stand to let the undissolved solid settle. A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the boiling point of the solute) until a constant weight of the residue (the dissolved solute) is obtained.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the residue. The solubility is then expressed as the mass of solute per volume of solvent (e.g., in g/L or mg/mL).
Synthetic Workflow
This compound is typically synthesized through a multi-step process. The following diagram illustrates a plausible synthetic route, which is representative of common organic synthesis workflows for compounds of this class.
Caption: A generalized synthetic workflow for this compound.
Conclusion
This technical guide has summarized the key physical properties of this compound and provided detailed experimental protocols for their determination. A clear understanding of these properties is fundamental for the effective utilization of this compound as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The provided methodologies offer a standardized approach for researchers to verify and expand upon the existing data for this important chemical entity.
References
Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a methoxy group, a trifluoromethyl group, and a nitrile group—on the benzene ring imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, potential applications in drug development, and safety information for this compound.
Core Molecular Data
The fundamental physicochemical properties of this compound (CAS No: 34636-92-5) are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| CAS Number | 34636-92-5 | [1][2] |
| Appearance | White powder | |
| Melting Point | 30-34 °C | |
| Purity | ≥97% | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C#N | |
| InChI Key | KAJZODLWVHKBSI-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
Plausible Synthetic Route: From 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This protocol describes a two-step process starting from the corresponding aldehyde.
Step 1: Formation of the Oxime
-
In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in an aqueous solvent.
-
Add hydroxylamine hydrochloride (1.0-1.2 eq.) and a suitable inorganic base (e.g., sodium carbonate, 1.0-1.2 eq.).
-
Stir the reaction mixture at a controlled temperature (e.g., 0-20 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the oxime intermediate can be isolated through standard workup procedures, such as extraction and solvent evaporation.
Step 2: Dehydration of the Oxime to the Nitrile
-
Dissolve the 2-Methoxy-5-(trifluoromethyl)benzaldehyde oxime from the previous step in a suitable solvent such as acetonitrile.
-
Add a dehydrating agent (e.g., acetic anhydride) and a catalyst if necessary.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentrating under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development & Biological Activity
The unique structural features of this compound make it a valuable building block in drug discovery. The trifluoromethyl group can significantly improve the pharmacokinetic properties of a drug candidate, such as its bioavailability and metabolic stability. The nitrile group is a versatile functional group that can be converted into other functionalities or participate in binding interactions with biological targets.[4]
While specific studies on the biological activity of this compound are limited, its structural motifs are present in molecules with a wide range of therapeutic applications, including anti-inflammatory and anti-cancer agents.[5] Benzonitrile derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways.
Potential Modulation of Kinase Signaling Pathways
Given that many small molecule inhibitors target protein kinases, a compound derived from this compound could potentially act as a kinase inhibitor. The general mechanism of action for such an inhibitor would be to block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. A simplified, hypothetical signaling pathway that could be targeted is depicted below.
Caption: Hypothetical kinase signaling pathway potentially modulated by a derivative of this compound.
Safety and Handling
The following safety information is based on available Safety Data Sheets (SDS) for this compound.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
The workflow for handling a chemical spill of this nature is outlined below.
Caption: General workflow for responding to a chemical spill.
References
Navigating the Solubility Landscape of 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the molecule's structural features and provides a detailed experimental protocol for its quantitative determination. Furthermore, this guide presents a general synthetic workflow for benzonitrile derivatives and illustrates the pivotal role of solubility assessment in the drug development pipeline.
Introduction
This compound (CAS No. 34636-92-5) is an aromatic nitrile containing both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group. These functional groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability.
Understanding the solubility of this compound in various organic solvents is paramount for chemists and pharmaceutical scientists. Solubility data is crucial for:
-
Reaction Condition Optimization: Selecting appropriate solvents for synthesis and subsequent reactions.
-
Purification Processes: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable and effective formulations for drug delivery.
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and GC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 34636-92-5 | [1] |
| Molecular Formula | C9H6F3NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| Appearance | White powder | |
| Melting Point | 30-34 °C |
Solubility Profile
Quantitative Solubility Data
A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The absence of such data necessitates either experimental determination or a qualitative assessment based on chemical principles.
Qualitative Solubility Assessment
The principle of "like dissolves like" provides a framework for predicting the qualitative solubility of this compound. The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The nitrile group (-C≡N) is strongly polar. The methoxy group (-OCH3) also contributes to the molecule's polarity.
-
Non-polar Moieties: The benzene ring and the trifluoromethyl group (-CF3) are non-polar and lipophilic. The trifluoromethyl group is known to increase the lipophilicity of molecules.[2]
This combination suggests that the compound's solubility will be highest in solvents with intermediate polarity and in aprotic polar solvents that can engage in dipole-dipole interactions with the nitrile and methoxy groups. Its solubility in non-polar solvents is expected to be moderate, while it is likely to be poorly soluble in highly polar protic solvents like water.
Based on these structural considerations, a predicted qualitative solubility profile is presented in Table 2.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can interact with the nitrile and methoxy groups, but the overall polarity might be slightly too high for optimal solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | These polar aprotic solvents can effectively solvate the polar groups of the molecule. |
| Esters | Ethyl Acetate | Soluble | Offers a good balance of polarity for dissolving the compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the molecule, and the overall polarity is suitable. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective for many organic compounds of intermediate polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-stacking. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | The non-polar nature of these solvents makes them less suitable for dissolving the polar functional groups of the molecule. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Very Soluble | These are strong polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of forming strong dipole-dipole interactions. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent.[3]
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with tight-fitting caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.[3]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) into a glass syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Visualizations
General Synthetic Workflow for Benzonitrile Derivatives
The following diagram illustrates a general workflow for the synthesis of a substituted benzonitrile, which can be adapted for this compound.
Caption: A generalized workflow for the synthesis of substituted benzonitriles.
Role of Solubility in the Drug Development Pipeline
This diagram highlights the critical checkpoints where solubility assessment is essential during the drug development process.
Caption: The central role of solubility assessment in the drug development process.
Conclusion
References
A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group imparts unique properties to the molecule, making it a valuable intermediate in the synthesis of advanced chemical entities.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a substituted aromatic nitrile featuring a methoxy group and a trifluoromethyl group on the benzene ring.
Data Presentation: Physicochemical Properties
The quantitative data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 34636-92-5 | [1][2] |
| Molecular Formula | C₉H₆F₃NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | White powder | |
| Melting Point | 30-34 °C | |
| Purity | ≥97% - ≥98.0% | [2] |
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal chemistry due to its profound effects on a molecule's pharmacokinetic and pharmacodynamic profiles.[3] Its high electronegativity and lipophilicity offer several advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes. This often leads to a longer in-vivo half-life for the drug candidate.[4]
-
Increased Lipophilicity : The -CF3 group increases the molecule's oil/water partition coefficient, which can improve its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, leading to better bioavailability.[4][5]
-
Improved Target Binding : The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, potentially enhancing electrostatic or hydrogen bonding interactions with the target protein or enzyme.[4][5] This can lead to increased potency and selectivity.
-
Modulation of pKa : The introduction of a -CF3 group can significantly influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug-receptor interactions and solubility.[3]
These properties make trifluoromethyl-containing intermediates like this compound highly sought after in the development of novel therapeutics and agrochemicals.
Experimental Protocols: Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be constructed based on established organic chemistry methodologies for analogous compounds. The following protocol describes a conceptual two-step process starting from 2-hydroxy-5-(trifluoromethyl)benzonitrile.
Overall Reaction:
2-hydroxy-5-(trifluoromethyl)benzonitrile → this compound
Step 1: Williamson Ether Synthesis (Methylation)
This step involves the methylation of the phenolic hydroxyl group.
-
Materials and Reagents :
-
2-hydroxy-5-(trifluoromethyl)benzonitrile (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure :
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzonitrile and anhydrous acetone.
-
Add anhydrous potassium carbonate to the mixture. The K₂CO₃ acts as a base to deprotonate the phenol.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Characterization : The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: A logical workflow for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and agricultural chemistry. The document details its physicochemical properties, historical context of its development within the broader field of fluorinated compounds, and its applications as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific, detailed experimental protocols and direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides logical workflows for its synthesis and potential applications based on related compounds.
Introduction
This compound (CAS No: 34636-92-5) is an aromatic nitrile distinguished by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.[1][2] The incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These characteristics make it a highly valuable intermediate for the synthesis of complex molecules with desired pharmacokinetic and pharmacodynamic profiles, particularly in the development of new drug candidates and advanced agrochemicals. The trifluoromethyl group is known to enhance bioavailability and metabolic stability, making this compound a sought-after component in drug design.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34636-92-5 | [1][2] |
| Molecular Formula | C₉H₆F₃NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | White powder | |
| Melting Point | 30-34 °C | |
| Purity | ≥97% to ≥98.0% | [2] |
History and Discovery
While the specific historical details of the first synthesis and discovery of this compound are not well-documented in readily available scientific literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine and fluorinated groups, such as the trifluoromethyl group, into organic molecules gained significant momentum in the mid-20th century. Researchers recognized that these modifications could dramatically alter the biological properties of compounds.[3] The development of trifluoromethylated benzonitriles as synthetic intermediates likely arose from the growing demand for novel building blocks in the pharmaceutical and agrochemical industries, which sought to leverage the unique properties imparted by the -CF3 group.
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, based on general synthetic strategies for related trifluoromethylated aromatic compounds, a plausible synthetic pathway can be proposed. A common approach involves the trifluoromethylation of a suitably substituted benzonitrile precursor.
General Experimental Workflow
The synthesis would likely proceed through the introduction of the trifluoromethyl group onto a 2-methoxybenzonitrile derivative. A logical workflow for such a synthesis is depicted in the following diagram.
Caption: A conceptual workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
This is a hypothetical protocol based on established methods for similar transformations and should be adapted and optimized by experienced researchers.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
Precursor (e.g., 5-iodo-2-methoxybenzonitrile)
-
Trifluoromethylating agent (e.g., methyl (trifluoromethyl)difluorosulfonate)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 5-iodo-2-methoxybenzonitrile (1 equivalent) and CuI (1.5 equivalents).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous DMF to the flask via syringe.
-
To the stirred suspension, add the trifluoromethylating agent (2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties.[3]
Key advantages of incorporating the trifluoromethyl group include:
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[3]
-
Improved Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic environment of a molecule, potentially leading to stronger and more specific interactions with its biological target.[3]
While specific drugs synthesized directly from this compound are not prominently featured in the reviewed literature, its structural motif is present in various patented compounds with potential therapeutic applications.
Signaling Pathway Involvement (Hypothetical)
There is no direct evidence in the available literature linking this compound to specific signaling pathways. Its role is primarily that of a synthetic building block. However, the final molecules synthesized using this intermediate could potentially interact with a wide range of biological targets and signaling pathways, depending on the overall structure of the final compound.
For instance, if this compound were used to synthesize a kinase inhibitor, the final molecule would be designed to interact with the ATP-binding pocket of a specific kinase, thereby modulating its downstream signaling cascade. The logical relationship for such a scenario is illustrated below.
Caption: Logical relationship of the intermediate in the synthesis of a potential signaling pathway modulator.
Conclusion
This compound stands as a valuable and versatile intermediate in the field of synthetic organic chemistry. Its unique combination of a methoxy, a nitrile, and a trifluoromethyl group provides a scaffold with desirable physicochemical properties for the development of novel pharmaceuticals and agrochemicals. While a detailed historical account of its discovery and specific, published experimental protocols are sparse, its importance is evident from its commercial availability and the well-established benefits of trifluoromethylation in drug design. Future research and publications will likely provide more explicit details on the synthesis and application of this important building block.
References
An In-depth Technical Guide on the Potential Biological Activity of 2-Methoxy-5-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Methoxy-5-(trifluoromethyl)benzonitrile is primarily recognized as a chemical intermediate. Direct biological activity data for this specific compound is not extensively available in peer-reviewed literature. This guide, therefore, focuses on the potential biological activities of its derivatives, drawing insights from the known bioactivities of structurally related benzonitrile compounds and the well-documented roles of its key chemical motifs in medicinal chemistry and agrochemical science.
Executive Summary
This compound is a fluorinated aromatic compound with significant potential as a scaffold in the synthesis of novel bioactive molecules. Its chemical architecture, featuring a trifluoromethyl (-CF3) group, a methoxy (-OCH3) group, and a nitrile (-CN) function on a benzene ring, provides a unique combination of properties that are highly desirable in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the methoxybenzonitrile core is a versatile platform for constructing a variety of heterocyclic and other complex organic structures. This guide explores the prospective biological activities of derivatives of this compound, with a focus on kinase inhibition and fungicidal action, based on evidence from analogous compounds and patent literature. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research and development efforts.
Introduction to this compound
This compound (CAS Number: 34636-92-5) is a synthetic building block whose value is derived from its distinct structural features.
-
Trifluoromethyl Group (-CF3): This electron-withdrawing group is a bioisostere of a methyl group but with significantly different electronic properties and a larger steric profile. Its incorporation into drug candidates often leads to improved pharmacokinetic properties, including increased metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and stronger interactions with biological targets.
-
Methoxy Group (-OCH3): The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding with target proteins.
-
Benzonitrile Scaffold: The nitrile group is a versatile chemical handle that can be transformed into various other functional groups, such as amines, amides, and tetrazoles, which are prevalent in pharmacologically active compounds.
The combination of these features makes this compound a promising starting material for the synthesis of novel therapeutic agents and agrochemicals.
Potential Biological Activities and Therapeutic Targets
While direct biological data for the title compound is scarce, the activities of its derivatives and structurally similar compounds strongly suggest potential in several key areas.
Kinase Inhibition
The benzonitrile moiety is a common feature in a variety of kinase inhibitors. Patent literature describes numerous benzonitrile derivatives as potent inhibitors of various kinases, which are critical targets in oncology, inflammation, and other diseases. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases.
Potential Kinase Targets:
-
Tyrosine Kinases (e.g., EGFR, HER2, VEGF-R)
-
Serine/Threonine Kinases (e.g., mTOR, Plk1)
Table 1: Representative Kinase Inhibitory Activity of Structurally Related Benzonitrile Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Substituted pyrimidinylaminobenzamides | Bcr-Abl | < 50 | [1] |
| 3-Cyano quinolines | HER-2 | 10 - 100 | [2] |
| Pyrimidine Derivatives | TBK1/IKKε | < 100 | [3] |
Note: The data in this table are for benzonitrile derivatives structurally related to this compound and are presented to illustrate the potential for kinase inhibitory activity.
Fungicidal Activity
Compounds containing trifluoromethyl and benzonitrile motifs are also prevalent in the agrochemical industry, particularly as fungicides. These structural features can enhance the efficacy and stability of the compounds in agricultural applications. Patents suggest that derivatives of trifluoromethyl benzonitriles are effective against a range of phytopathogenic fungi.
Potential Fungal Targets:
-
Enzymes involved in fungal cell wall synthesis.
-
Mitochondrial respiration complexes.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential biological activities of derivatives synthesized from this compound.
In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
Luminescence is read on a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Example)
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Puccinia recondita)
-
Appropriate growth medium (e.g., Potato Dextrose Broth)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no fungus) controls.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the fungus.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of new biologically active compounds. The presence of the trifluoromethyl and methoxy-benzonitrile moieties provides a strong foundation for creating derivatives with favorable pharmacokinetic and pharmacodynamic properties. Based on the analysis of structurally related compounds, the most promising therapeutic areas for derivatives of this intermediate are likely in oncology, as kinase inhibitors, and in agriculture, as fungicides.
Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic evaluation in a range of biological assays. High-throughput screening against panels of kinases and fungal strains would be a logical first step to identify initial lead compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of potent and selective clinical or agrochemical candidates.
References
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methoxy-5-(trifluoromethyl)benzonitrile (CAS RN: 34636-92-5), a fluorinated aromatic nitrile commonly utilized as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] Adherence to stringent safety protocols is imperative when working with this compound due to its potential health hazards. This document outlines the known hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.
GHS Hazard Classification and Toxicological Profile
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye irritation.
Summary of GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Classifications for acute toxicity may vary, with some sources indicating a higher toxicity level (Category 3 - Toxic) for oral, dermal, and inhalation routes.[2] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Toxicological Information:
Detailed toxicological studies on this compound are limited. However, the hazards associated with nitriles are a significant concern.[3] In the event of thermal decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.
The following diagram illustrates the logical relationship between the GHS hazard classifications for this compound.
Caption: GHS Hazard Relationships for the Compound.
Safe Handling and Storage Protocols
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash protection.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[4]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
Emergency Procedures and First Aid
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7]
Spill Response Protocol:
In the event of a spill, follow a structured response to mitigate exposure and environmental contamination. The following workflow outlines the key steps for managing a spill of this compound.
Caption: Chemical Spill Response Workflow.
Methods for Containment and Cleaning Up:
For a small spill, soak up with inert absorbent material and dispose of as hazardous waste.[7] Keep in suitable, closed containers for disposal.[7] For a large spill, prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[7] Do not empty into drains.[3]
This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) and a comprehensive risk assessment for the intended experimental procedures. Always prioritize safety and adhere to established laboratory protocols.
References
2-Methoxy-5-(trifluoromethyl)benzonitrile material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for this compound (CAS No. 34636-92-5). The information is intended for researchers, scientists, and professionals in drug development who may handle or use this compound.
Section 1: Chemical and Physical Properties
This compound is an organic compound with the chemical formula C9H6F3NO.[1] It is a halogenated heterocycle characterized by a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a nitrile group.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 34636-92-5 | [1] |
| Molecular Formula | C9H6F3NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| Appearance | White powder | |
| Melting Point | 30-34°C | |
| Purity | ≥97% or ≥98.0% | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard statements indicate potential health risks associated with exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H330: Fatal if inhaled or H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Note: The exact categorization may vary between suppliers and notifications depending on impurities and other factors.[2]
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Precautions for Safe Handling:
-
Use only in a well-ventilated area or outdoors.[4]
-
Wash hands thoroughly after handling.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Section 4: Emergency and First Aid Procedures
Immediate and appropriate first aid measures are essential in case of exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Section 5: Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleaning: Soak up with inert absorbent material and dispose of as hazardous waste.[9]
Section 6: Experimental Protocols and Applications
General Applications:
-
Pharmaceutical Industry: The trifluoromethyl group is often incorporated into drug candidates to improve pharmacokinetic properties such as bioavailability and metabolic stability. This compound serves as a valuable building block for such molecules.[2]
-
Agrochemicals: Similar fluorinated compounds are explored for their biological activity as potential pesticides or herbicides.[2]
-
Material Science: The unique properties imparted by the trifluoromethyl group make it a useful component in the development of advanced materials.[2]
Illustrative Synthetic Step (General): The nitrile group (-CN) can be a versatile functional group in organic synthesis. A common reaction is its reduction to a primary amine (-CH2NH2) using a reducing agent like Lithium Aluminum Hydride (LiAlH4) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
Disclaimer: This is a generalized example. Specific reaction conditions must be optimized for this particular substrate.
Section 7: Visualizing Safety Procedures
The following diagrams illustrate key logical workflows for hazard response.
Caption: Hazard Identification Flowchart.
Caption: First Aid Response Workflow.
Caption: Accidental Spill Response Workflow.
References
- 1. scbt.com [scbt.com]
- 2. Buy 2-Methoxy-5-(trifluoromethoxy)benzonitrile | 886500-03-4 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. biosynth.com [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.es [fishersci.es]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile from 2-methoxybenzonitrile via a photoredox-catalyzed C-H trifluoromethylation. The inclusion of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules. This protocol is adapted from established methods for the direct trifluoromethylation of arenes.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the benzonitrile scaffold offers unique electronic properties that can be exploited in drug design. The trifluoromethyl group, in particular, is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines a robust and accessible method for the preparation of this important intermediate. The physical characteristics of the target compound include its appearance as a white powder and a melting point of 30-34°C.
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation
This protocol describes the direct C-H trifluoromethylation of 2-methoxybenzonitrile at the 5-position, which is para to the activating methoxy group, using trifluoromethanesulfonyl chloride as the trifluoromethyl source and a ruthenium-based photocatalyst.
Materials and Equipment:
-
2-methoxybenzonitrile
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
[Ru(phen)3]Cl2 (Tris(1,10-phenanthroline)ruthenium(II) chloride)
-
Potassium hydrogen phosphate (K2HPO4)
-
Acetonitrile (CH3CN), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., household 26W fluorescent lamp)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-methoxybenzonitrile (1.0 mmol, 1.0 equiv.), [Ru(phen)3]Cl2 (0.02 mmol, 2 mol%), and K2HPO4 (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add trifluoromethanesulfonyl chloride (2.0 mmol, 2.0 equiv.) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 26W fluorescent light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product, this compound.
Safety Precautions:
-
Trifluoromethanesulfonyl chloride is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile is flammable and toxic.
-
The reaction should be carried out under an inert atmosphere to prevent quenching of the photocatalyst's excited state by oxygen.
Data Presentation
| Parameter | Value |
| Starting Material | 2-methoxybenzonitrile |
| Product | This compound |
| Trifluoromethylating Agent | Trifluoromethanesulfonyl chloride |
| Catalyst | [Ru(phen)3]Cl2 |
| Base | K2HPO4 |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 60-80% (based on related transformations) |
| Appearance | White Powder |
| Melting Point | 30-34 °C |
Characterization
The final product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methoxy group. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.
-
¹³C NMR: Signals corresponding to the benzonitrile core, the methoxy carbon, and the trifluoromethyl carbon (as a quartet) should be observed.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. For related trifluoromethylated benzonitrile compounds, the ¹⁹F NMR chemical shift is reported to be around -63 ppm.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₆F₃NO, MW: 201.15).
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed photoredox catalytic cycle for the trifluoromethylation of 2-methoxybenzonitrile.
References
Application Note: Detailed Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of the starting material and the final product is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety information before handling these chemicals.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Methoxy-5-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | 58-60 | 349-65-5 |
| This compound | C₉H₆F₃NO | 201.15 | 30-34 | 34636-92-5 |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from the commercially available 4-Methoxy-3-nitrobenzotrifluoride. The first step involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to convert the amino group to a nitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
This procedure outlines the reduction of 4-Methoxy-3-nitrobenzotrifluoride to 2-Methoxy-5-(trifluoromethyl)aniline via catalytic hydrogenation.[1]
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite or diatomaceous earth
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-Methoxy-3-nitrobenzotrifluoride in methanol.
-
Carefully add 10% Pd/C catalyst to the solution. The loading is typically 10% by weight relative to the starting material.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.
-
Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid. The product is often of high purity and may be used in the next step without further purification.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 2-Methoxy-5-(trifluoromethyl)aniline to the target benzonitrile through a diazotization followed by a Sandmeyer cyanation. This procedure is adapted from a similar synthesis of a fluorinated benzonitrile.[2]
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃), 25% aqueous solution
-
Ice
Procedure:
Part A: Diazotization
-
In a reaction flask, dissolve 2-Methoxy-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred aniline solution, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Cyanation (Sandmeyer Reaction)
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 5 °C in an ice bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur. Maintain the temperature of the reaction mixture at around 5 °C.
-
During the addition of the diazonium salt, simultaneously add a 25% aqueous solution of sodium carbonate portion-wise to maintain the pH of the reaction mixture in the neutral range.[2]
-
After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL for a 30 mmol scale reaction).[2]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a white to light yellow crystalline powder.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Logical flow of the synthesis protocol.
This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further chemical exploration in drug discovery and materials science. Adherence to standard laboratory safety practices is essential when performing these procedures.
References
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group, a nitrile functionality, and a trifluoromethyl group, offers multiple avenues for synthetic elaboration. The presence of the trifluoromethyl moiety is particularly noteworthy, as it can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, including a clinical trial candidate for asthma and precursors to potential anticancer and antiparasitic agents.
Application 1: Synthesis of a Key Intermediate for the DP2 Receptor Antagonist Fevipiprant
Fevipiprant (NVP-QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), which was under investigation for the treatment of asthma.[2][3] A key intermediate in the synthesis of Fevipiprant is 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene. A plausible synthetic route to this intermediate starting from this compound is outlined below.
Signaling Pathway: DP2 Receptor Antagonism
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, acting through the DP2 receptor (also known as CRTh2) on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor by PGD2 leads to the recruitment and activation of these cells, driving the inflammatory cascade characteristic of asthma. Fevipiprant, by blocking the DP2 receptor, inhibits these downstream effects, thereby reducing airway inflammation.
Proposed Synthetic Workflow
The conversion of this compound to the Fevipiprant intermediate involves a three-stage synthetic sequence.
Experimental Protocols
Stage 1: Nitrile Reduction and Demethylation to 4-Methyl-3-(trifluoromethyl)phenol
This stage involves the reduction of the nitrile group to a methyl group and the cleavage of the methoxy ether.
-
Step 1.1: Reduction of the Nitrile Group.
-
Reagents: this compound, Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene), and a suitable work-up reagent (e.g., methanol, followed by aqueous acid).
-
Protocol: To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add DIBAL-H (2.0-2.5 eq) dropwise. Stir the reaction mixture at this temperature for 2-3 hours. Quench the reaction by the slow addition of methanol, followed by water and 1 M HCl. Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. The crude aldehyde is then subjected to a Wolff-Kishner or Clemmensen reduction to afford 2-methoxy-5-(trifluoromethyl)toluene.
-
-
Step 1.2: Demethylation of the Methoxy Group.
-
Reagents: 2-Methoxy-5-(trifluoromethyl)toluene, Boron tribromide (BBr₃) solution in dichloromethane (DCM).
-
Protocol: Dissolve 2-Methoxy-5-(trifluoromethyl)toluene (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 4-methyl-3-(trifluoromethyl)phenol.
-
Stage 2: Sulfonylation to 1-Methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
-
Reagents: 4-Methyl-3-(trifluoromethyl)phenol, Sodium methanethiolate, Copper(I) iodide, an appropriate solvent (e.g., DMF or DMSO), and an oxidizing agent (e.g., m-CPBA or Oxone®).
-
Protocol:
-
Step 2.1: Thioether formation: To a solution of 4-methyl-3-(trifluoromethyl)phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium methanethiolate (1.2 eq). Heat the mixture to 80-100 °C for 4-6 hours. Cool the reaction mixture, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioanisole.
-
Step 2.2: Oxidation to the sulfone: Dissolve the crude thioanisole in a suitable solvent such as DCM or methanol. Cool the solution to 0 °C and add m-CPBA (2.2 eq) or a solution of Oxone® (2.2 eq) in water portion-wise. Stir the reaction at room temperature until complete conversion. Quench the reaction with a solution of sodium thiosulfate. Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 1-methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene.
-
Stage 3: Benzylic Bromination
-
Reagents: 1-Methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Protocol: To a solution of 1-methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., a 250W lamp) for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene.
Quantitative Data for Fevipiprant
The following table summarizes the in vitro biological activity of Fevipiprant.
| Assay | Species | IC₅₀ (nM) |
| DP₂ Receptor Binding ([³H]PGD₂) | Human | 4.3 ± 0.5 |
| Eosinophil Shape Change | Human | 1.9 ± 0.3 |
Application 2: Precursors for Anticancer and Antiparasitic Agents
This compound can be readily converted to key intermediates such as 2-Methoxy-5-(trifluoromethyl)benzamide and 2-Methoxy-5-(trifluoromethyl)aniline, which are precursors to compounds with potential anticancer and antiparasitic activities.
Synthetic Workflow for Precursors
References
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethyl)benzonitrile in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-(trifluoromethyl)benzonitrile as a key building block in pharmaceutical drug discovery. The unique combination of a methoxy, a trifluoromethyl, and a nitrile group on the benzene ring makes this compound a versatile starting material for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is a valuable feature in medicinal chemistry, often enhancing a drug candidate's metabolic stability, bioavailability, and binding affinity.[1]
Key Applications in Drug Discovery
This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties and reactivity of the molecule, making it a desirable scaffold for targeting a range of biological pathways. While direct synthesis of a marketed drug from this specific benzonitrile is not widely published, its structural motifs are present in several classes of inhibitors targeting key enzymes in disease pathways.
One of the most promising applications for scaffolds derived from this benzonitrile is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.
Another significant area of application is in the development of dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.
Data Presentation: Kinase Inhibitor Activity
Derivatives of benzonitriles containing the trifluoromethyl group have shown potent inhibitory activity against various kinases. The following table summarizes the in vitro activity of representative benzimidazole derivatives, which can be synthesized from precursors related to this compound, against PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway often implicated in cancer.[2]
| Compound ID | Target | IC50 (nM)[2] |
| 86 | PI3Kα | 22.8 |
| 87 | PI3Kα | 33.6 |
| ZSTK474 (Reference) | PI3Kα | 20.5 |
| PIK-90 (Reference) | PI3Kα | 11.2 |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, 4-amino-2-methoxy-5-(trifluoromethyl)aniline, from this compound, and the subsequent synthesis of a generic kinase inhibitor scaffold.
Protocol 1: Synthesis of 4-Amino-2-methoxy-5-(trifluoromethyl)aniline
This protocol outlines the reduction of the nitrile group of this compound to an amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxy-5-(trifluoromethyl)aniline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Generic Benzimidazole-based Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a benzimidazole scaffold, a common core in many kinase inhibitors, starting from a diamine precursor derivable from 4-amino-2-methoxy-5-(trifluoromethyl)aniline.
Materials:
-
A substituted o-phenylenediamine (derivable from 4-amino-2-methoxy-5-(trifluoromethyl)aniline)
-
A substituted aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the substituted o-phenylenediamine (1 equivalent) in DMF, add the substituted aldehyde (1.2 equivalents).
-
Add sodium metabisulfite (1.5 equivalents) to the reaction mixture.
-
Heat the mixture at 80-100 °C for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in drug discovery.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: De Novo Pyrimidine Biosynthesis and DHODH Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methoxy-5-(trifluoromethyl)benzonitrile as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-Methoxy-5-(trifluoromethyl)benzonitrile as a crucial intermediate in the production of advanced agrochemicals. The inclusion of a trifluoromethyl group significantly enhances the biological activity and stability of the final product, making this intermediate a valuable building block in modern crop protection solutions.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of specialized agrochemicals, including herbicides, fungicides, and insecticides.[1][2] The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties that are highly desirable in the development of potent and effective crop protection agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the overall efficacy of the active ingredient.[1]
This document outlines the synthetic pathway from this compound to a target agrochemical, providing detailed experimental protocols and quantitative data for each step.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis involves its conversion to the corresponding aniline derivative, 2-Methoxy-5-(trifluoromethyl)aniline. This aniline is a key precursor for the synthesis of a variety of pesticidal compounds. The overall synthetic scheme involves a two-step process:
-
Reduction of the Nitrile Group: The nitrile functionality of this compound is reduced to an amino group to yield 2-Methoxy-5-(trifluoromethyl)aniline.
-
Amide Coupling Reaction: The resulting aniline is then coupled with a suitable carboxylic acid or acyl chloride to form the final agrochemical product.
This pathway is exemplified by the synthesis of a novel herbicidal compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of a model herbicidal amide from this compound.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Reduction of Nitrile | This compound | Raney Nickel, Hydrogen Gas | Isopropanol | 8 | 70-90 | ~73 | >99 (GC) |
| 2 | Amide Coupling | 2-Methoxy-5-(trifluoromethyl)aniline, 2-(Trifluoromethyl)benzoic acid | Thionyl Chloride, Pyridine | Anhydrous Tetrahydrofuran | 3.5 | 0 to Room Temp | - | - |
Note: Specific yield and purity for Step 2 are dependent on the specific acyl chloride used and subsequent purification.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
Objective: To reduce the nitrile group of this compound to form 2-Methoxy-5-(trifluoromethyl)aniline.
Materials:
-
This compound
-
Raney Nickel
-
Isopropanol
-
Hydrogen Gas
-
Reaction vessel with stirrer and temperature control
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, create a slurry of Raney Nickel in isopropanol.
-
Add this compound to the vessel.
-
Seal the vessel and introduce hydrogen gas with stirring, maintaining a pressure of 5 kg/cm ².
-
Increase the temperature to 70-90°C and maintain for 8 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst, and wash the catalyst with isopropanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-Methoxy-5-(trifluoromethyl)aniline as a solid.
Step 2: Synthesis of a Herbicidal N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide
Objective: To synthesize a herbicidal amide through the coupling of 2-Methoxy-5-(trifluoromethyl)aniline with 2-(trifluoromethyl)benzoyl chloride.
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl chloride
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel with stirrer and dropping funnel
-
Standard work-up and purification equipment
Procedure:
Part A: Preparation of 2-(Trifluoromethyl)benzoyl chloride
-
In a reaction flask, reflux a mixture of 2-(trifluoromethyl)benzoic acid and thionyl chloride for 8 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation to obtain the crude 2-(trifluoromethyl)benzoyl chloride.
Part B: Amide Coupling
-
Dissolve 2-Methoxy-5-(trifluoromethyl)aniline (1.04 mmol) in anhydrous tetrahydrofuran (9 mL) in a reaction vessel.
-
Add pyridine (1.3 mmol) to the solution.
-
Cool the mixture to 0°C under a nitrogen atmosphere.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.2 mmol) in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0°C for several hours and then allow it to warm to room temperature, continuing to stir for an additional 1.5 hours.
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Suspend the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Synthesis Pathway Diagram
Caption: Synthetic pathway from this compound to a herbicidal amide.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Catalytic Conversion of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic conversion of 2-Methoxy-5-(trifluoromethyl)benzonitrile into two valuable synthetic intermediates: 2-Methoxy-5-(trifluoromethyl)benzylamine and 2-Methoxy-5-(trifluoromethyl)benzamide. These transformations are crucial in the synthesis of pharmaceuticals and other fine chemicals. The protocols are based on established catalytic methodologies for related compounds and are designed to be readily implemented in a standard laboratory setting.
Catalytic Hydrogenation to 2-Methoxy-5-(trifluoromethyl)benzylamine
The reduction of the nitrile functionality to a primary amine is a key transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion. Both Palladium on carbon (Pd/C) and Raney® Nickel are effective catalysts for the hydrogenation of aromatic nitriles.[1][2][3]
Data Presentation: Comparison of Hydrogenation Catalysts
| Parameter | Method A: Palladium on Carbon | Method B: Raney® Nickel |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Raney® Nickel (slurry in water) |
| Catalyst Loading | 5-10 mol% | ~5-10% by weight of substrate |
| Solvent | Methanol or Ethanol | Ethanol |
| Hydrogen Pressure | 1.5 - 6 bar | 3-5 bar |
| Temperature | 25 - 50 °C | 25 - 40 °C |
| Reaction Time | 4 - 16 hours | 2 - 8 hours |
| Typical Yield | >90% (estimated) | >90% (estimated) |
| Notes | Lower pressure, longer reaction time. | Higher activity, potentially pyrophoric. |
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Experimental Protocol: Method A - Palladium on Carbon Catalyzed Hydrogenation
This protocol is adapted from the hydrogenation of a structurally similar benzonitrile derivative.[4]
-
Reaction Setup: To a solution of this compound (1.0 g, 4.97 mmol) in methanol (20 mL) in a pressure vessel, add 5% Palladium on Carbon (0.25 g, 5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 4 bar and stir the reaction mixture at 30°C.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol (3 x 10 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethyl)benzylamine.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocol: Method B - Raney® Nickel Catalyzed Hydrogenation
This protocol is based on general procedures for Raney® Nickel hydrogenations.[5][6] Caution: Raney® Nickel can be pyrophoric and should be handled with care under an inert atmosphere.
-
Catalyst Preparation: In a fume hood, wash a commercially available slurry of Raney® Nickel (approximately 0.5 g) with ethanol (3 x 10 mL) by decantation to remove the storage water.
-
Reaction Setup: To a solution of this compound (1.0 g, 4.97 mmol) in ethanol (25 mL) in a pressure vessel, add the washed Raney® Nickel slurry.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize to 4 bar. Stir the mixture vigorously at room temperature.
-
Monitoring the Reaction: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, carefully depressurize and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing the filter pad with ethanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed by column chromatography.
Catalytic Hydrolysis to 2-Methoxy-5-(trifluoromethyl)benzamide
The hydrolysis of nitriles to amides is a fundamental transformation. Base-catalyzed hydrolysis provides a direct and high-yielding route to the corresponding benzamide.
Data Presentation: Base-Catalyzed Hydrolysis
| Parameter | Method C: Sodium Hydroxide Catalyzed Hydrolysis |
| Catalyst | Sodium Hydroxide (NaOH) |
| Catalyst Loading | 2.0 - 4.0 equivalents |
| Solvent | Water |
| Temperature | 100 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >90%[4] |
| Notes | Simple, high-yielding, and uses readily available reagents. |
Experimental Workflow: Catalytic Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Detailed Experimental Protocol: Method C - Sodium Hydroxide Catalyzed Hydrolysis
This protocol is adapted from a procedure for the hydrolysis of 2-trifluoromethyl benzonitrile.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (0.8 g, 20 mmol) in water (20 mL). To this solution, add this compound (2.01 g, 10 mmol).
-
Hydrolysis: Heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitoring the Reaction: Monitor the disappearance of the starting material by TLC or HPLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water. Dry the solid under vacuum to obtain 2-Methoxy-5-(trifluoromethyl)benzamide. The product is often of high purity and may not require further purification.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by the user. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-5-(trifluoromethyl)benzonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a valuable starting material in medicinal chemistry. The inclusion of a trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.[1] This document outlines key derivatization strategies, detailed experimental protocols, and the biological relevance of the resulting compound classes, supported by representative data from the scientific literature.
Introduction
This compound is a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group and the presence of the nitrile and methoxy functionalities offer multiple avenues for chemical modification.[1] Common derivatization strategies for benzonitriles include the transformation of the nitrile group into other functional moieties such as tetrazoles, amides, and amines. These transformations can lead to compounds with a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Key Derivatization Strategies and Biological Activities
The primary reactive site for the derivatization of this compound is the nitrile group. Three common and effective derivatization pathways are:
-
[2+3] Cycloaddition to form Tetrazoles: The nitrile group can undergo a [2+3] cycloaddition reaction with an azide to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[2]
-
Hydrolysis to form Amides: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide. Amide derivatives are prevalent in pharmaceuticals and have shown significant potential as anticancer agents.[3]
-
Reduction to form Benzylamines: The nitrile group can be reduced to a primary amine (benzylamine), which can then be further derivatized. Benzylamine derivatives have been investigated for their antimicrobial properties.
The following sections provide detailed protocols for these key derivatization reactions and summarize the biological activities of the resulting compound classes.
Data Presentation
Table 1: Representative Anticancer Activity of Trifluoromethyl-Containing Amide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5l | HeLa (Cervical) | 1.8 ± 0.09 | [3] |
| COLO 205 (Colon) | 1.9 ± 0.11 | [3] | |
| HepG2 (Liver) | 1.7 ± 0.08 | [3] | |
| MCF7 (Breast) | 1.8 ± 0.07 | [3] | |
| 5m | HeLa (Cervical) | 2.1 ± 0.12 | [3] |
| COLO 205 (Colon) | 2.0 ± 0.10 | [3] | |
| HepG2 (Liver) | 1.9 ± 0.09 | [3] | |
| MCF7 (Breast) | 2.2 ± 0.13 | [3] |
Note: The above data is for representative trifluoromethyl-containing quinazolinonyl amide derivatives and serves to illustrate the potential anticancer activity of amides derived from trifluoromethyl-substituted benzonitriles.
Table 2: Representative Antileishmanial and Cytotoxic Activity of Tetrazole Derivatives
| Compound ID | Antileishmanial IC50 (µg/mL) | Cytotoxicity LD50 (µg/mL) | Reference |
| 2 | 0.166 | 52.89 | [4] |
| 4 | 10 | 17.28 | [4] |
| 6 | 5.0 | 49.33 | [4] |
Note: This data is for representative tetrazole derivatives and illustrates their potential biological activities.
Table 3: Representative Antibacterial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives
| Compound ID | S. aureus (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) | E. faecium (MIC in µg/mL) | Reference |
| 25 | 0.78 | 1.56 | 0.78 | [5] |
Note: This data is for a representative compound containing a trifluoromethylphenyl moiety and demonstrates potential antibacterial activity.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Methoxy-5-(trifluoromethyl)phenyl)-1H-tetrazole
This protocol describes the [2+3] cycloaddition of this compound with sodium azide to form the corresponding tetrazole.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzamide
This protocol outlines the hydrolysis of this compound to the corresponding amide.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure (Acidic Hydrolysis):
-
To a round-bottom flask, add this compound.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine
This protocol describes the reduction of this compound to the corresponding benzylamine using a catalytic hydrogenation method.
Materials:
-
This compound
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Add the catalyst (Raney Nickel or 10% Pd/C, 5-10 mol% loading).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Caption: Derivatization workflow of this compound.
Caption: General biological screening cascade for synthesized derivatives.
Conclusion
This compound is a promising starting material for the generation of diverse chemical libraries for biological screening. The derivatization of the nitrile group into tetrazoles, amides, and amines provides access to compound classes with known pharmacological relevance. The protocols provided herein offer robust methods for these transformations, and the representative biological data highlights the potential for discovering novel therapeutic agents. Further derivatization of the generated amines and exploration of other transformations can expand the chemical space and increase the probability of identifying lead compounds for drug development programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)benzonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-substituted-1H-tetrazoles from benzonitriles, with a specific focus on the application of 2-Methoxy-5-(trifluoromethyl)benzonitrile as a starting material. The nitrile functionality of this compound serves as a key building block for the construction of the tetrazole ring, a significant heterocyclic motif in medicinal chemistry.
The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] The resulting tetrazole derivatives containing this moiety are of significant interest for the development of novel therapeutic agents.
Application Note 1: Synthesis of 5-(2-Methoxy-5-(trifluoromethyl)phenyl)-1H-tetrazole via [3+2] Cycloaddition
This protocol outlines the synthesis of 5-(2-Methoxy-5-(trifluoromethyl)phenyl)-1H-tetrazole through a [3+2] cycloaddition reaction between this compound and sodium azide. This method is a common and efficient way to produce 5-substituted-1H-tetrazoles.[2][3][4] The reaction is typically catalyzed by an acid, which can be a Lewis acid or a Brønsted acid, to activate the nitrile group towards nucleophilic attack by the azide anion.[1]
Data Presentation
| Entry | Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Ammonium Chloride | DMF | 120 | 12 | 85 | [4] |
| 2 | 4-Methoxybenzonitrile | Silica Sulfuric Acid | DMF | 120 | 8 | 92 | [5] |
| 3 | 4-Chlorobenzonitrile | Zinc Chloride | Water | 100 | 24 | 90 | N/A |
| 4 | 3-Nitrobenzonitrile | Ammonium Chloride | DMF | 130 | 10 | 88 | N/A |
Experimental Protocol
This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles and can be adapted for this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable acid catalyst
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 2 M hydrochloric acid. This will protonate the tetrazole and cause it to precipitate. Caution: Acidification of azide-containing solutions will generate hydrazoic acid (HN₃), which is toxic and explosive. This step must be performed in a well-ventilated fume hood.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, if the product does not precipitate cleanly, the acidified aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
-
-
Characterization: The structure of the final product, 5-(2-Methoxy-5-(trifluoromethyl)phenyl)-1H-tetrazole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
.dot
Caption: Synthetic workflow for 5-substituted-1H-tetrazole.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 2-Methoxy-5-(trifluoromethyl)benzonitrile. The methodologies described are essential for reaction kinetic studies, impurity profiling, and yield optimization, which are critical aspects of chemical research and drug development.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a primary technique for monitoring the progress of a reaction by separating and quantifying the starting material, intermediates, and products. A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound.
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a UV or photodiode array (PDA) detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. The addition of 0.1% formic acid can improve peak shape. For Mass Spectrometry detection, formic acid is a suitable modifier.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: A UV detector set at a wavelength where the analyte has significant absorbance. A PDA detector can be used to determine the optimal wavelength.
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
Table 1: Example HPLC Method Parameters and Performance Data
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Analyte) | ~8.5 min (estimated) |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL (estimated) |
| Linearity (r²) | >0.999 (for a typical concentration range) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
GC-MS is a powerful technique for identifying and quantifying volatile starting materials, byproducts, and impurities. Due to the nitrile group, this compound is sufficiently volatile for GC analysis.
Experimental Protocol
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
Injector Temperature: 250-280 °C.[3]
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction and dilute the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the sample if necessary.
Data Presentation
Table 2: Example GC-MS Method Parameters and Performance Data
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 70°C (2 min), then 15°C/min to 280°C (5 min) |
| Injector Temperature | 270 °C |
| MS Source Temperature | 230 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Retention Time (Analyte) | ~10.2 min (estimated) |
| Key Mass Fragments (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | ~1 ng/mL (estimated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing structural information on all components in the reaction mixture simultaneously without the need for chromatographic separation.[5][6][7] The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which offers a sensitive and selective method for monitoring the reaction.[7][8]
Experimental Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for In-situ Monitoring:
-
The reaction can be performed directly in a 5 mm NMR tube.[5][6]
-
Dissolve the starting materials in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add the final reagent or catalyst to initiate the reaction inside the NMR spectrometer.
-
Alternatively, for reactions at non-ambient temperatures, samples can be taken at intervals, quenched, and then prepared for NMR analysis.[7]
NMR Acquisition Parameters (Example for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse with proton decoupling.
-
Number of Scans: 8-32.
-
Relaxation Delay: 1-5 seconds.
-
Data Presentation
Table 3: Expected NMR Shifts for this compound
| Nucleus | Chemical Shift (ppm) (Estimated) | Multiplicity |
| ¹H | ~7.8-8.0 | m (aromatic) |
| ~7.2-7.4 | m (aromatic) | |
| ~4.0 | s (methoxy) | |
| ¹³C | ~160 (C-OCH₃) | s |
| ~135 (C-CF₃) | q | |
| ~130-134 (aromatic CH) | s | |
| ~115-125 (aromatic C & CN) | s | |
| ~56 (OCH₃) | s | |
| ¹⁹F | ~ -63 | s |
Visualizations
Experimental Workflow
Caption: General workflow for monitoring a chemical reaction.
Logical Relationship in Drug Development
Caption: Role of analysis in the drug development pipeline.
References
- 1. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. azom.com [azom.com]
- 8. rsc.org [rsc.org]
The Trifluoromethyl Group: A Key Player in the Reactivity and Application of 2-Methoxy-5-(trifluoromethyl)benzonitrile
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)benzonitrile is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the benzonitrile scaffold dramatically influences the molecule's physicochemical properties and reactivity. These modifications can lead to enhanced biological activity, improved metabolic stability, and tailored electronic characteristics, making this compound a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that significantly alters the electronic landscape of the aromatic ring.[1][2] This electronic perturbation, combined with the steric bulk of the -CF3 group, dictates the regioselectivity and efficiency of various chemical transformations. Furthermore, the robust carbon-fluorine bonds within the trifluoromethyl moiety are resistant to metabolic degradation, a crucial feature in drug design that can prolong the in vivo half-life of therapeutic agents.[3]
These application notes provide a comprehensive overview of the role of the trifluoromethyl group in the reactivity of this compound. Detailed protocols for key synthetic transformations are presented, along with data on the compound's physicochemical properties and its expected metabolic fate.
Physicochemical Properties
The presence of both the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups creates a unique electronic environment on the aromatic ring of this compound. This substitution pattern influences its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 34636-92-5 | |
| Molecular Formula | C₉H₆F₃NO | |
| Molecular Weight | 201.15 g/mol | |
| Appearance | White powder | |
| Melting Point | 30-34 °C | |
| Purity | ≥98.0% |
Role of the Trifluoromethyl Group in Reactivity and Applications
The trifluoromethyl group imparts several key features to this compound, enhancing its utility in various applications:
-
Enhanced Metabolic Stability: The high strength of the C-F bonds makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This is a significant advantage in drug development, as it can lead to a longer half-life and reduced dosage frequency of drug candidates.[3]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution within the body.[3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety influences the acidity and basicity of nearby functional groups and alters the reactivity of the aromatic ring. This electronic fine-tuning is crucial for optimizing interactions with biological targets such as enzymes and receptors.[3]
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can contribute to stronger and more specific binding interactions with target proteins, thereby enhancing the efficacy of a therapeutic agent.[4]
-
Versatility in Agrochemicals: In agrochemical synthesis, the trifluoromethyl group can enhance the bioavailability and efficacy of pesticides. Its electron-withdrawing nature can influence the biological activity of the final molecule, while increased metabolic stability leads to longer-lasting effects.[5]
Experimental Protocols
The following protocols are representative examples of common cross-coupling reactions and a metabolic stability assay. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond between the benzonitrile core and an aryl group.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the benzonitrile. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Representative Data for Suzuki-Miyaura Coupling of Aryl Halides:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 98 |
| 2 | 2-Bromonaphthalene | Methylboronic ester | Pd(OAc)₂/AntPhos | TMSOK | Dioxane | 100 | 94 |
| 3 | 4-Iodoanisole | Styrene | Pd/MgLaO | DIPEA | THF/MeOH | 80 | 85 |
Note: This table presents data for analogous reactions to illustrate typical conditions and yields.[6][7][8]
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
This compound (test compound)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Pooled human or rat liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
-
Expected Outcomes of Trifluoromethyl Group on Metabolic Stability:
| Parameter | Molecule without -CF₃ (e.g., -CH₃) | Molecule with -CF₃ | Rationale |
| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced. | The -CF₃ group blocks a primary site of metabolism. |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the metabolic capacity of the liver. |
This table summarizes the expected impact of a trifluoromethyl group on metabolic stability based on established principles.
Reactivity in Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards certain transformations. The diagram below illustrates the potential for this molecule to participate in several key coupling reactions.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of this compound, particularly when using common methods such as transition-metal-catalyzed cyanation of an aryl halide or a Sandmeyer reaction.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I resolve this?
Answer: A low or non-existent yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the chosen synthetic route.
Potential Causes & Solutions (Transition-Metal Catalysis - e.g., Palladium/Nickel)
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium or nickel catalyst can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and ligands. For palladium catalysts, an inactive Pd(0) species can sometimes be the issue; ensure proper reduction from the Pd(II) precatalyst if required by your protocol. |
| Catalyst Poisoning | Cyanide ions can strongly coordinate to and deactivate the metal center.[1] Using a less toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this.[2][3] |
| Poor Reagent Quality | Ensure the starting aryl halide (e.g., 2-bromo-1-methoxy-4-(trifluoromethyl)benzene) is pure. Impurities can interfere with the catalytic cycle. Verify the purity of your cyanide source (e.g., CuCN, Zn(CN)₂, K₄[Fe(CN)₆]). Some cyanide salts can degrade over time. |
| Suboptimal Temperature | Cyanation reactions often require elevated temperatures (e.g., 80-150 °C) to proceed efficiently.[4] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition. Optimize the temperature for your specific catalyst and solvent system. |
| Solvent Issues | The solvent must be anhydrous and degassed. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[5] Ensure your solvent is dry, as water can interfere with the reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC/LC-MS. If starting material is still present after the recommended reaction time, consider extending the time or adding a small additional portion of the catalyst and ligand. |
Potential Causes & Solutions (Sandmeyer Reaction)
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | The formation of the diazonium salt from the aniline precursor is critical. Ensure the temperature is maintained between 0-5°C.[6] You can check for the presence of excess nitrous acid with starch-iodide paper to confirm the reaction is proceeding.[6] |
| Premature Decomposition | Diazonium salts are often unstable at higher temperatures.[6] Prepare the salt at low temperature and use it immediately in the subsequent cyanation step. |
| Side Reactions | Phenol formation (reaction with water) and biaryl coupling are common side reactions that reduce the yield of the desired nitrile.[6][7] Running the reaction under strongly acidic conditions can help suppress phenol formation.[6] |
| Copper(I) Cyanide Quality | The CuCN should be of high purity. If it appears greenish, it may have oxidized and will be less effective. |
Issue 2: Formation of Significant Impurities
Question: My reaction produced the desired nitrile, but it is contaminated with significant byproducts. How can I identify and minimize them?
Answer: Impurity formation is often linked to side reactions with the starting materials, reagents, or intermediates.
| Common Impurity | Potential Cause | Mitigation Strategy |
| Hydrolysis Products (Amide/Carboxylic Acid) | Water present in the reaction mixture or during workup can hydrolyze the nitrile product, especially under acidic or basic conditions at elevated temperatures. | Use anhydrous solvents and reagents. Perform the workup at lower temperatures and avoid prolonged exposure to strong acids or bases. |
| Dehalogenated Starting Material (Hydrodehalogenation) | In palladium-catalyzed reactions, a common side reaction is the replacement of the halide with hydrogen. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). The choice of ligand and base can also influence this side reaction. |
| Phenol Byproduct (from Sandmeyer) | The diazonium salt intermediate can react with water to form a phenol.[6][7] | Maintain low temperatures and ensure a sufficiently acidic environment to minimize this reaction pathway.[6] |
| Biaryl Compounds | Radical-mediated coupling of the aryl intermediates can lead to biaryl impurities, particularly in Sandmeyer reactions.[8] | Use a more dilute solution of the diazonium salt and ensure efficient stirring to favor the reaction with the cyanide source. |
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low yield issues in a typical cyanation reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: a transition-metal-catalyzed reaction from the aryl bromide or a Sandmeyer reaction from the aniline?
A1: Both routes are viable. Palladium or nickel-catalyzed cyanations are often preferred in modern synthesis due to milder conditions and broader functional group tolerance compared to the classical Rosenmund-von Braun (CuCN) reaction.[4][9] However, these can be sensitive to catalyst poisoning. The Sandmeyer reaction is a classic, cost-effective method but can be limited by the stability of the diazonium salt intermediate and may produce more side products.[1][8] The choice often depends on the availability of starting materials, scale, and the specific functional groups present on the molecule.
Q2: What is the best cyanide source to use?
A2: The choice of cyanide source is critical.
-
Copper(I) Cyanide (CuCN): Used in the classic Rosenmund-von Braun reaction, often requiring high temperatures (150-200 °C) and polar aprotic solvents like DMF.[5]
-
Zinc Cyanide (Zn(CN)₂): A common choice for palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its use can lead to higher yields.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): An inexpensive, less toxic, and environmentally benign cyanide source that has gained popularity.[2] It often requires a specific catalyst system to be effective.
-
Alkali Metal Cyanides (NaCN, KCN): Highly effective but also highly toxic. Their strong binding to the catalyst can sometimes lead to deactivation.[1]
Q3: How can I effectively monitor the progress of my cyanation reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting aryl halide. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can simultaneously track the consumption of starting material and the formation of the product and any major byproducts.
Q4: My final product is a yellow or brown oil/solid. How can I purify it to a white solid?
A4: Discoloration often indicates the presence of residual metal catalyst or organic impurities.
-
Workup: A thorough aqueous workup is essential. For reactions using CuCN, a wash with an aqueous solution of FeCl₃ and ammonia can help remove copper residues.
-
Column Chromatography: Purification by silica gel column chromatography is the most common method. A solvent system of ethyl acetate and hexanes is typically effective for compounds of this polarity.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further improve purity and remove color.
-
Activated Carbon: Treatment with activated carbon can sometimes be used to remove colored impurities, followed by filtration through celite.
Experimental Protocols
Two primary synthetic routes are presented below. The first is a modern palladium-catalyzed approach, and the second is a classic Sandmeyer reaction.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.[2][10]
Synthetic Workflow
Reagents & Equipment:
-
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq).
-
Add N,N-dimethylacetamide (DMAc).
-
To the solution, add zinc cyanide (0.6 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and 10% Pd/C (0.02 eq).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield this compound.
Protocol 2: Sandmeyer Reaction of 2-Methoxy-5-(trifluoromethyl)aniline
This protocol is based on the classical Sandmeyer reaction for converting anilines to benzonitriles.[7][8]
Reagents & Equipment:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to solubilize CuCN)
-
Beakers, ice bath, stirring plate
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is complete when the solution tests positive for excess nitrous acid with starch-iodide paper.
-
-
Cyanation:
-
In a separate, larger beaker, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Methoxy-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-5-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, reagents from the trifluoromethylation or cyanation steps, and regioisomers. For instance, if the synthesis involves a Sandmeyer reaction, residual aniline or phenol precursors could be present. Incomplete trifluoromethylation can also lead to the corresponding non-trifluoromethylated benzonitrile impurity.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying crude this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of these techniques often yields the best results.
Q3: What are the key physical properties to consider during purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Melting Point | 30-34 °C | [3] |
| Boiling Point | 256.8 °C at 760 mmHg | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
Q4: How can I assess the purity of the final product?
A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] A sharp melting point range also indicates high purity.
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Experimental Protocols
Column Chromatography
Objective: To separate the target compound from polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.[7] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.[8]
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Objective: To achieve high purity by separating the compound from small amounts of impurities.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)[9][10]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[8] |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[8] | |
| Cracked or Channeled Column | Improper packing of the column. | Ensure the silica gel is packed uniformly without air pockets. Pack as a slurry.[7] |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low. | Adjust the solvent gradient. Start with a less polar solvent and gradually increase polarity. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | Compound is insoluble in the chosen solvent at room temperature. | Use a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[12] |
| Low Recovery | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of cold solvent. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. yiwuzhenjian.lookchem.com [yiwuzhenjian.lookchem.com]
- 4. NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
- 6. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, helping you to identify potential causes and implement effective solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inactive Starting Material | Verify the purity and identity of starting materials (e.g., 2-Methoxy-5-(trifluoromethyl)aniline or 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene) using techniques like NMR or GC-MS. |
| Inefficient Diazotization (Sandmeyer Route) | Ensure the reaction temperature is maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite. Test for excess nitrous acid using starch-iodide paper. |
| Decomposition of Diazonium Salt (Sandmeyer Route) | Use the diazonium salt immediately after its formation. Avoid exposing the solution to elevated temperatures or direct sunlight. |
| Poor Quality Cyanide Source | Use a high-purity, anhydrous cyanide source (e.g., CuCN, KCN, or Zn(CN)₂). For Rosenmund-von Braun and palladium-catalyzed reactions, the quality of the cyanide salt is critical. |
| Catalyst Inactivity (Palladium-Catalyzed Cyanation) | Use a fresh, high-quality palladium catalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction to prevent catalyst decomposition. |
| Insufficient Reaction Temperature (Rosenmund-von Braun) | This reaction often requires high temperatures (150-200°C). Ensure the reaction is heated to the appropriate temperature for a sufficient duration. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| 2-Methoxy-5-(trifluoromethyl)phenol | Decomposition of the diazonium salt in the presence of water (Sandmeyer route). | Maintain low temperatures during diazotization and ensure a rapid subsequent cyanation step. |
| Biaryl compounds (e.g., bis(2-methoxy-5-(trifluoromethyl)phenyl)) | Radical side reactions during the Sandmeyer reaction. | Use a more dilute reaction mixture and ensure efficient stirring. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction progress by TLC or GC. Optimize reaction parameters. |
| Hydrolysis of Nitrile to Amide or Carboxylic Acid | Presence of water and acidic or basic conditions during workup or purification. | Perform workup under neutral conditions and use anhydrous solvents for extraction and chromatography. |
| Protodecyanation (loss of CN group) | Side reaction in palladium-catalyzed cyanation, especially with electron-rich arenes. | Optimize the ligand and base combination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic approaches are:
-
Sandmeyer Reaction: This involves the diazotization of 2-Methoxy-5-(trifluoromethyl)aniline followed by treatment with a cyanide salt, typically copper(I) cyanide.
-
Rosenmund-von Braun Reaction: This route utilizes the reaction of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene with a stoichiometric amount of copper(I) cyanide at high temperatures.
-
Palladium-Catalyzed Cyanation: A more modern approach where an aryl halide or triflate (e.g., 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene) is reacted with a cyanide source in the presence of a palladium catalyst and a ligand.
Q2: How can I effectively purify the final product?
A2: Purification of this compound can typically be achieved by:
-
Column Chromatography: Using a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often effective for removing polar and non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be employed.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Several safety hazards should be carefully managed:
-
Cyanide Salts: Highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit readily available.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep diazonium salt solutions cold and use them immediately after preparation.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and toxic. Handle in a well-ventilated area away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is based on established methodologies for the Sandmeyer reaction.
Step 1: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline
-
In a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice-salt bath, dissolve 2-Methoxy-5-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C after the addition is complete.
Step 2: Cyanation
-
In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Benzonitrile Synthesis (Illustrative Yields for Analogous Substrates)
| Reaction | Substrate | Product | Yield (%) | Reference |
| Sandmeyer | 4-Nitroaniline | 4-Nitrobenzonitrile | 65-80 | General literature |
| Rosenmund-von Braun | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 60-70 | General literature |
| Pd-Catalyzed | 4-Bromoacetophenone | 4-Acetylbenzonitrile | >90 | General literature |
Note: Yields are highly substrate and condition dependent. The data presented is for illustrative purposes based on structurally similar compounds.
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Common byproducts and their potential causes in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile. The information is tailored to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and versatile method for the synthesis of aryl nitriles, such as this compound, is the Sandmeyer reaction.[1][2][3] This reaction involves the diazotization of the corresponding primary aromatic amine, in this case, 2-Methoxy-5-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2][3]
Q2: What are the critical parameters to control during the diazotization step?
Temperature is the most critical parameter. The diazotization of an aromatic amine should be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the resulting diazonium salt.[4] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a reduction in yield.[4]
Q3: My Sandmeyer reaction is resulting in a low yield of the desired benzonitrile. What are the likely causes?
Low yields in a Sandmeyer cyanation reaction can often be attributed to several factors:
-
Incomplete diazotization: Ensure that the reaction of the aniline with nitrous acid is complete before proceeding to the cyanation step.
-
Decomposition of the diazonium salt: This can occur if the temperature is not strictly controlled during diazotization and the subsequent reaction with copper(I) cyanide. The diazonium salt should be used immediately after its preparation.
-
Impure or inactive copper(I) cyanide: The quality of the copper(I) cyanide is crucial for the success of the reaction. It is often recommended to use freshly prepared or high-purity copper(I) cyanide.
-
Suboptimal pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the reactivity of the copper cyanide complex.
Q4: What are the common side products in a Sandmeyer cyanation reaction?
The most frequently observed side product is the corresponding phenol, formed from the reaction of the diazonium salt with water. Other potential byproducts include biaryl compounds, which arise from the coupling of two aryl radicals, and azo compounds, which can form if the diazonium salt couples with the starting aniline or other electron-rich aromatic species in the reaction mixture.
Q5: How can I purify the final this compound product?
Purification of benzonitriles can typically be achieved through several methods.[5] If the product is a solid, recrystallization from a suitable solvent system is a common technique. For liquid products or to remove persistent impurities, column chromatography on silica gel is often effective.[5][6] Distillation under reduced pressure can also be employed for liquid benzonitriles.[5] The choice of purification method will depend on the physical state of the product and the nature of the impurities.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete diazotization of 2-Methoxy-5-(trifluoromethyl)aniline. | Ensure complete dissolution of the aniline in the acidic medium. Add the sodium nitrite solution slowly while maintaining the temperature between 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Decomposition of the diazonium salt. | Maintain a strict temperature control of 0-5°C throughout the diazotization and addition to the copper(I) cyanide solution. Use the diazonium salt solution immediately after preparation. | |
| Inactive or poor quality copper(I) cyanide. | Use freshly prepared or high-purity copper(I) cyanide. A detailed protocol for its preparation is provided in the "Experimental Protocols" section. | |
| Significant Phenol Byproduct Formation | Reaction temperature is too high. | Strictly maintain the reaction temperature below 5°C, especially during the addition of the diazonium salt solution. |
| Prolonged reaction time in aqueous solution. | Minimize the time the diazonium salt is in the aqueous solution before reacting with the copper(I) cyanide. | |
| Formation of Azo Dyes (Colored Impurities) | Excess starting aniline coupling with the diazonium salt. | Ensure complete diazotization by using a slight excess of sodium nitrite. |
| Incorrect pH. | Maintain a strongly acidic environment during diazotization to prevent the diazonium salt from acting as a coupling agent. | |
| Difficulty in Product Isolation/Purification | Product is an oil and difficult to handle. | If the product is an oil, consider extraction with a suitable organic solvent followed by purification by column chromatography or vacuum distillation. |
| Presence of copper salts in the final product. | After the reaction, ensure a proper work-up procedure to remove copper salts. This may involve treatment with a complexing agent or thorough washing. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the Sandmeyer reaction. These protocols may require optimization based on laboratory conditions and the purity of the starting materials.
Protocol 1: Preparation of Copper(I) Cyanide
This protocol describes the preparation of copper(I) cyanide from copper(II) sulfate.
Materials:
-
Copper(II) sulfate pentahydrate
-
Sodium cyanide
-
Sodium bisulfite
-
Deionized water
Procedure:
-
Dissolve copper(II) sulfate pentahydrate in deionized water.
-
In a separate flask, dissolve sodium cyanide in deionized water.
-
Slowly add a solution of sodium bisulfite to the copper(II) sulfate solution with stirring.
-
To the resulting mixture, slowly add the sodium cyanide solution. A precipitate of copper(I) cyanide will form.
-
Filter the precipitate, wash thoroughly with deionized water, and then with ethanol.
-
Dry the solid under vacuum to obtain copper(I) cyanide.
Protocol 2: Sandmeyer Cyanation of 2-Methoxy-5-(trifluoromethyl)aniline
This protocol outlines the diazotization of the aniline and the subsequent cyanation reaction.
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium carbonate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Deionized water
Procedure:
-
Diazotization:
-
Dissolve 2-Methoxy-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for an additional 15-30 minutes at this temperature. The resulting solution contains the diazonium salt and should be used immediately.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Cool the copper(I) cyanide mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Gently warm the reaction mixture to 40-50°C for about 30 minutes to ensure complete reaction (evolution of nitrogen gas should cease).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then with a dilute sodium carbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[5][6]
-
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
preventing decomposition of 2-Methoxy-5-(trifluoromethyl)benzonitrile during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)benzonitrile. The information provided is intended to help prevent decomposition during storage and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the two primary degradation pathways for this compound are hydrolysis of the nitrile group and, to a lesser extent, photodegradation of the trifluoromethyl group.
-
Hydrolysis: The benzonitrile group (-CN) can undergo hydrolysis under either acidic or basic conditions to form 2-Methoxy-5-(trifluoromethyl)benzamide as an intermediate, which can be further hydrolyzed to 2-Methoxy-5-(trifluoromethyl)benzoic acid.[1][2] This is the most common degradation pathway for benzonitriles.
-
Photodegradation: While the trifluoromethyl (-CF3) group is generally stable, aromatic trifluoromethyl compounds can undergo photodegradation upon exposure to UV light, which may lead to the formation of trifluoroacetic acid and other related byproducts.[3]
Q2: What are the recommended storage conditions for this compound to minimize decomposition?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Cool conditions, typically refrigerated at 2-8 °C.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Light: Protected from light by using an amber, tightly sealed container.
-
Moisture: In a dry, desiccated environment to prevent hydrolysis.
Q3: I am observing a new, more polar impurity in my aged sample of this compound by HPLC. What could it be?
A3: A more polar impurity is likely the result of hydrolysis. The most probable identity of this impurity is 2-Methoxy-5-(trifluoromethyl)benzoic acid, or its intermediate, 2-Methoxy-5-(trifluoromethyl)benzamide. The carboxylic acid and amide functionalities are significantly more polar than the nitrile group, leading to shorter retention times on a reverse-phase HPLC column.
Q4: My solid sample has developed a slight discoloration. Is it still usable?
A4: Discoloration can be an indication of degradation, potentially due to oxidation or photodegradation. While the bulk of the sample may still be intact, the presence of colored impurities suggests that the purity has been compromised. It is highly recommended to re-analyze the sample to determine its purity before use. If the purity is below the required specification for your experiment, purification or acquisition of a new batch is advised.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
-
Symptom: Appearance of one or more new peaks in the chromatogram of a stored sample compared to a freshly prepared standard.
-
Possible Cause 1: Hydrolysis.
-
Identification: The primary hydrolysis product, 2-Methoxy-5-(trifluoromethyl)benzoic acid, will be more polar and thus have a shorter retention time in reverse-phase HPLC.
-
Confirmation: Spike the sample with a commercially available standard of 2-Methoxy-5-(trifluoromethyl)benzoic acid to see if the peak co-elutes. Alternatively, collect the fraction and analyze by mass spectrometry to confirm the molecular weight (220.14 g/mol ).
-
Solution: If hydrolysis has occurred, the material may need to be repurified. To prevent future hydrolysis, ensure the compound is stored in a desiccated environment and that all solvents used for sample preparation are anhydrous.
-
-
Possible Cause 2: Photodegradation.
-
Identification: Photodegradation can lead to a variety of byproducts. These may appear as small, numerous peaks in the chromatogram.
-
Solution: Always store the compound in the dark. Prepare solutions fresh and protect them from light by using amber vials or wrapping them in aluminum foil.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results or a decrease in the expected activity of the compound over time.
-
Possible Cause: Decomposition in Solution.
-
Troubleshooting: The compound may be degrading in the assay medium or stock solution. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., buffer pH, temperature, light exposure).
-
Recommended Action: Perform a time-course study by analyzing the concentration and purity of the compound in the assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours). If significant degradation is observed, consider preparing stock solutions fresh for each experiment, adjusting the pH of the medium if possible, and minimizing the exposure of the compound to harsh conditions.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation. |
| Light Exposure | In the dark (Amber vial) | Prevents photodegradation. |
| Moisture | Dry / Desiccated | Prevents hydrolysis of the nitrile group. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate this compound from its primary potential degradation product, 2-Methoxy-5-(trifluoromethyl)benzoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase (initial conditions).
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for identifying volatile impurities and confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Protocol 3: ¹H-NMR for Structural Confirmation and Purity Estimation
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for quantitative NMR): A certified reference material with a known purity and non-overlapping signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Procedure for qNMR:
-
Accurately weigh ~15 mg of the this compound sample and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
Visualizations
References
side reactions of 2-Methoxy-5-(trifluoromethyl)benzonitrile with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2-Methoxy-5-(trifluoromethyl)benzonitrile with common laboratory reagents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: this compound possesses three key functional groups that can be susceptible to side reactions under certain conditions: the nitrile group, the methoxy group, and the trifluoromethyl group on the aromatic ring. The most common side reactions include hydrolysis of the nitrile, demethylation of the methoxy ether, and in some cases, hydrolysis of the trifluoromethyl group under harsh conditions. The electron-withdrawing nature of the nitrile and trifluoromethyl groups can also activate the aromatic ring for nucleophilic aromatic substitution.
Q2: Under what conditions does the hydrolysis of the nitrile group occur?
A2: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) intermediate. This reaction is typically catalyzed by strong acids (e.g., concentrated HCl, H2SO4) or strong bases (e.g., NaOH, KOH) at elevated temperatures.
Q3: Can the methoxy group undergo cleavage?
A3: Yes, the methoxy group (-OCH3) can be cleaved to a hydroxyl group (-OH) in a process called demethylation. This is a common side reaction when using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr) at high temperatures.[1][2][3]
Q4: How stable is the trifluoromethyl group?
A4: The trifluoromethyl group (-CF3) is generally very stable under most reaction conditions. However, it can undergo hydrolysis to a carboxylic acid group under very harsh basic conditions, though this is a less common side reaction compared to nitrile hydrolysis or demethylation.[4]
Troubleshooting Guides
Issue 1: Unexpected formation of 2-Hydroxy-5-(trifluoromethyl)benzonitrile
Symptom: You are performing a reaction with this compound and your analytical data (e.g., NMR, LC-MS) shows a significant peak corresponding to 2-Hydroxy-5-(trifluoromethyl)benzonitrile.
Possible Cause: This side product indicates that demethylation of the methoxy group has occurred. This is likely due to the use of strong Lewis acids or heating with strong protic acids in your reaction mixture.
Troubleshooting Steps:
-
Reagent Check: Avoid or use milder Lewis acids if possible. If a Lewis acid is essential, consider running the reaction at a lower temperature.
-
Acid Scavenging: If acidic conditions are generated in situ, consider adding a non-nucleophilic base to neutralize the acid.
-
Alternative Reagents: For demethylation, reagents like boron tribromide (BBr3) are effective but can be harsh.[1][2][3] Consider alternative demethylating agents if selective reaction at another site is desired.
Issue 2: Formation of 2-Methoxy-5-(trifluoromethyl)benzoic acid during a reaction
Symptom: Your reaction mixture contains a significant amount of 2-Methoxy-5-(trifluoromethyl)benzoic acid, confirmed by analytical techniques.
Possible Cause: This is a result of the hydrolysis of the nitrile group. This can happen if your reaction conditions are strongly acidic or basic, especially in the presence of water and heat.
Troubleshooting Steps:
-
Control pH: If possible, buffer your reaction mixture to maintain a neutral pH.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry to minimize water content.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Reaction Time: A shorter reaction time may reduce the extent of nitrile hydrolysis.
Issue 3: Reduction of the nitrile group to an amine when targeting other functionalities
Symptom: When attempting a reaction on another part of the molecule, you observe the formation of [2-Methoxy-5-(trifluoromethyl)phenyl]methanamine.
Possible Cause: The use of strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the nitrile group to a primary amine. Weaker reducing agents like sodium borohydride (NaBH4) are generally not strong enough to reduce a nitrile.
Troubleshooting Steps:
-
Choice of Reducing Agent: If reduction of another functional group is intended, select a milder or more chemoselective reducing agent. For example, NaBH4 can reduce aldehydes and ketones in the presence of a nitrile.
-
Protecting Groups: If the use of a strong reducing agent is unavoidable, consider protecting the nitrile group, though this adds extra steps to your synthesis.
Reaction-Specific Side Products
Reaction with Grignard and Organolithium Reagents
The primary reaction of Grignard or organolithium reagents with the nitrile group of this compound is the formation of a ketone after acidic workup.
Potential Side Reactions:
-
Attack at the Methoxy Group: While less common, very strong organolithium reagents at elevated temperatures could potentially lead to demethylation.
-
Addition to the Aromatic Ring: The electron-withdrawing groups may activate the ring to nucleophilic attack, though this is generally less favorable than addition to the nitrile.
| Reagent | Expected Product | Potential Side Product(s) |
| Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | Minor amounts of demethylated products |
| Organolithium Reagent (R-Li) | Ketone (after hydrolysis) | Higher potential for demethylation than Grignard reagents |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
-
To a solution of this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired ketone.
Note: The intermediate imine is relatively stable and will not react with a second equivalent of the Grignard reagent, thus preventing the formation of a tertiary alcohol as a side product.[5]
Visualizations
Caption: Hydrolysis pathway of the nitrile group.
Caption: Demethylation of the methoxy group.
Caption: Workflow for Grignard reaction with the nitrile.
References
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methoxy-5-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, based on common synthetic pathways for similar benzonitrile derivatives, the following impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the specific synthesis, these may include precursors such as 2-methoxybenzonitrile or a related substituted anisole.
-
Isomeric Byproducts: Incomplete regioselectivity during functional group introduction can lead to the formation of isomers. For instance, if a trifluoromethyl group is introduced via electrophilic aromatic substitution, other positional isomers could be formed.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid.
-
Side Products from Synthesis: For example, if a Sandmeyer reaction is used to introduce the nitrile group from an aniline precursor, common side products can include phenols, biaryl compounds, and azo compounds.[1] Phenol formation occurs from the reaction of the diazonium salt with water, which can be minimized by maintaining low temperatures (0-5 °C).[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification.
-
Column Chromatography: This is a versatile technique for separating the desired product from a mixture of impurities based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[2] It is particularly useful for removing impurities with different polarities.
-
Recrystallization: This method is ideal for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3]
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The selection of a suitable solvent system is crucial for a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. The ideal solvent system should provide a good separation between your product and the impurities, with the product having an Rf value typically between 0.2 and 0.4. A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Q4: What are suitable solvents for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For aromatic nitriles, common solvent choices include:
-
Single Solvent Systems: Ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a non-solvent in which it is insoluble (e.g., hexanes or heptane) can be effective.[4] For instance, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexanes until turbidity appears is a common strategy.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurity | Inappropriate solvent system. | Use TLC to screen for a more optimal mobile phase. A less polar solvent system may be required to better separate closely eluting non-polar impurities, while a more polar system may be needed for polar impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude mixture. | |
| Product is Tailing (streaking down the column) | The compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol can sometimes help. |
| The compound is interacting strongly with the silica gel (e.g., acidic or basic functional groups). | Add a small amount of a modifier to the mobile phase. For example, a few drops of triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape. | |
| No Compound Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).[5] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Add a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly. | |
| Oiling Out (product separates as a liquid instead of a solid) | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Ensure slow cooling. | |
| The concentration of impurities is high. | Try purifying by column chromatography first to remove the bulk of the impurities. | |
| Low Recovery of the Purified Product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. Add a small excess of solvent before filtering. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to pack the silica gel uniformly and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the solid when hot but not at room temperature.
-
If the solid is soluble at room temperature, the solvent is not suitable.
-
For a mixed solvent system, dissolve the solid in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) portion-wise and heat the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification challenges.
References
Technical Support Center: Large-Scale Synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Methoxy-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common and plausible synthetic route for the large-scale production of this compound?
A common and industrially viable route involves a two-step process starting from 2-Methoxy-5-(trifluoromethyl)aniline. This process includes:
-
Diazotization: The conversion of the primary aromatic amine group of the starting material into a diazonium salt.
-
Sandmeyer Reaction (Cyanation): The subsequent replacement of the diazonium group with a nitrile group using a cyanide source, typically a copper(I) cyanide salt.
This route is often favored due to the availability of the starting materials and the robustness of the Sandmeyer reaction.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound via the Sandmeyer reaction?
The primary safety concerns are associated with the diazotization step. Aromatic diazonium salts are known to be thermally unstable and can decompose exothermically, and in some cases, explosively.[1][2][3][4] Key concerns include:
-
Thermal Instability: Diazonium salts can decompose rapidly at elevated temperatures, typically above 5°C, leading to a rapid release of nitrogen gas and a potential for runaway reactions.[3][4]
-
Exothermic Reaction: The formation of the diazonium salt is an exothermic process that requires strict temperature control, which can be challenging on a large scale.[1][3]
-
Accumulation of Diazonium Salts: The isolation and accumulation of diazonium salts should be avoided as they can be sensitive to shock, friction, and heat in their solid form.[1][2]
Q3: Are there alternatives to the Sandmeyer reaction for the synthesis of this compound?
Yes, an alternative approach is through nucleophilic aromatic substitution (SNAr). This would typically involve a starting material with a suitable leaving group (e.g., a halogen) at the 2-position and reacting it with a methoxide source. The electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring activate it towards nucleophilic attack.[5][6][7][8] However, the feasibility of this route depends on the availability and cost of the appropriate starting materials.
Troubleshooting Guides
Issue 1: Low Yield in the Diazotization Step
Question: We are experiencing low yields and incomplete conversion during the diazotization of 2-Methoxy-5-(trifluoromethyl)aniline. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Temperature Control | The reaction is highly exothermic. Ensure the temperature is maintained below 5°C throughout the addition of the nitrite solution.[3][4] Use a highly efficient cooling system and monitor the internal temperature closely. |
| Incorrect Stoichiometry of Reagents | Use a slight excess of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to side reactions. |
| Poor Quality of Starting Material | Ensure the 2-Methoxy-5-(trifluoromethyl)aniline is of high purity. Impurities can interfere with the reaction. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable. Use the generated diazonium salt solution immediately in the subsequent Sandmeyer reaction without isolation.[1] |
Issue 2: Formation of Impurities during the Sandmeyer (Cyanation) Reaction
Question: Our final product is contaminated with byproducts after the Sandmeyer reaction. How can we improve the purity of this compound?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Side Reactions of the Diazonium Salt | Phenolic byproducts can form from the reaction of the diazonium salt with water. Ensure the Sandmeyer reaction is carried out promptly after the diazotization and that the conditions favor the cyanation reaction. |
| Presence of Unreacted Starting Material | Incomplete diazotization will lead to the presence of 2-Methoxy-5-(trifluoromethyl)aniline in the final product. Optimize the diazotization step for full conversion. |
| Suboptimal Reaction Conditions | The temperature and pH of the Sandmeyer reaction are critical. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate, but excessive heat can promote decomposition and side reactions. |
| Inefficient Quenching | Ensure any residual diazonium salt is quenched at the end of the reaction to prevent the formation of impurities during workup and purification. |
Experimental Protocols
A plausible, generalized experimental protocol for the large-scale synthesis of this compound via the Sandmeyer reaction is provided below. This is a conceptual protocol and must be optimized for specific equipment and safety considerations at the intended scale.
Step 1: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline
-
Charge a suitable reactor with a solution of 2-Methoxy-5-(trifluoromethyl)aniline in an aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the reactor to 0-5°C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for a specified time to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate reactor, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture.
-
Control the rate of addition to manage the evolution of nitrogen gas and any exotherm.
-
After the addition is complete, the reaction mixture may be gently warmed to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by distillation or recrystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 2-Methoxy-5-(trifluoromethyl)benzonitrile under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methoxy-5-(trifluoromethyl)benzonitrile under acidic conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Like other benzonitriles, this compound is susceptible to hydrolysis under acidic conditions.[1][2][3] The nitrile group (-CN) can be hydrolyzed to a carboxylic acid. This reaction typically proceeds through an amide intermediate. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group will influence the rate of this hydrolysis.
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: The acid-catalyzed hydrolysis of this compound is expected to yield two main degradation products in a sequential reaction:
-
2-Methoxy-5-(trifluoromethyl)benzamide : The initial product of hydrolysis.
-
2-Methoxy-5-(trifluoromethyl)benzoic acid : The final product of complete hydrolysis.[4][5]
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective technique to monitor the degradation.[6][7][8] This method should be capable of separating the parent compound from its potential degradation products (the amide and carboxylic acid).
Q4: What factors can influence the rate of acidic hydrolysis?
A4: The rate of hydrolysis is primarily influenced by:
-
pH: The reaction rate is dependent on the concentration of hydronium ions.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: The choice of co-solvents can influence the solubility of the compound and the kinetics of the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation | The acid concentration is too high, or the temperature is elevated. | Carefully control and monitor the pH and temperature of your solution. Consider running the experiment at a lower temperature or using a less concentrated acid. |
| No observable degradation | The reaction conditions (acid concentration, temperature, time) are too mild. | Increase the acid concentration, temperature, or reaction time. Ensure the compound is fully dissolved in the reaction medium. |
| Precipitation of the compound or degradation products | The solubility of the parent compound or its degradation products has been exceeded in the acidic medium. | Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the concentration of the test compound is appropriate for the chosen solvent system. |
| Inconsistent analytical results (e.g., HPLC) | The analytical method is not stability-indicating, meaning it cannot distinguish between the intact compound and its degradation products. | Develop and validate a stability-indicating HPLC method. This involves conducting forced degradation studies to generate the degradation products and ensuring the method can adequately separate them from the parent compound.[6][7] |
| Difficulty in identifying degradation products | Insufficient concentration of degradation products for characterization. | Concentrate the degraded sample before analysis. Utilize high-sensitivity analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns. |
Quantitative Data Summary
| Condition | Time (hours) | This compound (% Remaining) | 2-Methoxy-5-(trifluoromethyl)benzamide (% Area) | 2-Methoxy-5-(trifluoromethyl)benzoic acid (% Area) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 12.5 | 2.3 | |
| 12 | 71.8 | 20.1 | 8.1 | |
| 24 | 50.5 | 25.3 | 24.2 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 78.9 | 18.6 | 2.5 | |
| 4 | 60.1 | 28.4 | 11.5 | |
| 8 | 35.7 | 33.9 | 30.4 |
Experimental Protocol: Forced Degradation under Acidic Conditions
This protocol is a general guideline for performing a forced degradation study on this compound to assess its stability in an acidic environment, in line with ICH guidelines.[9][10][11]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
2. Preparation of Solutions:
-
Stock Solution of Compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Solution: Prepare a solution of hydrochloric acid in water at the desired concentration (e.g., 0.1 M or 1 M).
3. Degradation Procedure:
-
Transfer a known volume of the stock solution into a reaction vessel.
-
Add the acidic solution to the reaction vessel to achieve the target final concentration of the compound and the acid.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength where the parent compound and expected degradation products have significant absorbance.
-
Injection Volume: Typically 10-20 µL.
5. Data Analysis:
-
Identify and quantify the peak corresponding to this compound and any degradation products in the chromatograms.
-
Calculate the percentage of the remaining parent compound and the formation of each degradation product at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for forced degradation study under acidic conditions.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. ijsdr.org [ijsdr.org]
- 7. saudijournals.com [saudijournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ijsdr.org [ijsdr.org]
effect of temperature on 2-Methoxy-5-(trifluoromethyl)benzonitrile reaction rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)benzonitrile. The following information addresses common issues related to temperature control during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rates of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions, decomposition of reactants or products, and reduced selectivity. The optimal temperature will depend on the specific reaction being performed (e.g., nucleophilic substitution, hydrolysis, or coupling reactions).
Q2: How can I determine the optimal temperature for my reaction involving this compound?
A2: The optimal temperature for a reaction is best determined empirically. We recommend starting with conditions reported for similar substrates in the literature. A systematic approach involves running small-scale screening reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitoring the reaction progress by a suitable analytical method like TLC, GC, or HPLC. This will help identify the temperature that provides the best balance of reaction rate, yield, and purity.
Q3: What are some common side reactions observed at elevated temperatures with this compound?
A3: At temperatures significantly above the optimum, you may observe side reactions such as decomposition, polymerization, or loss of the methoxy group. For instance, in reactions involving strong nucleophiles or bases, elevated temperatures can promote unwanted side product formation. It is crucial to carefully control the reaction temperature to minimize these competing pathways.
Q4: Can solvent choice influence the effective reaction temperature?
A4: Absolutely. The boiling point of the solvent will set the maximum temperature achievable at atmospheric pressure. For reactions requiring temperatures above the boiling point of a chosen solvent, a sealed reaction vessel or a higher-boiling solvent should be used. Solvents can also influence reaction rates through their polarity and ability to solvate reactants and transition states.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | - Gradually increase the reaction temperature in 10-20 °C increments. - Monitor the reaction progress at each temperature point. - Consult literature for typical temperature ranges for the specific reaction type. |
| Insufficient reaction time at the set temperature. | - Extend the reaction time and monitor for product formation. - Be aware that higher temperatures may require shorter reaction times. |
| Poor reagent stability at the reaction temperature. | - If a reagent is known to be thermally unstable, consider adding it portion-wise to the heated reaction mixture. - Investigate alternative, more stable reagents. |
Issue 2: Formation of Multiple Products/Low Purity
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | - Lower the reaction temperature. Even a small decrease (5-10 °C) can significantly improve selectivity. - Consider using a milder catalyst or reagent system that operates at lower temperatures. |
| "Hot spots" in the reaction mixture. | - Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. - For highly exothermic reactions, consider adding reagents slowly or using an ice bath for cooling. |
| Product degradation at the reaction temperature. | - Once the reaction is complete, cool the mixture promptly to prevent product decomposition. - If the product is known to be heat-sensitive, aim for the lowest possible reaction temperature that still provides a reasonable reaction rate. |
Data Presentation: Hypothetical Effect of Temperature on a Suzuki-Miyaura Coupling Reaction
The following table illustrates a hypothetical outcome of a temperature screening study for the Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid. This data is for illustrative purposes to demonstrate the importance of temperature optimization.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Key Impurity (%) |
| 60 | 24 | 15 | 12 | <1 |
| 80 | 12 | 75 | 70 | 3 |
| 100 | 6 | 98 | 92 | 5 |
| 120 | 4 | >99 | 85 | 13 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the methoxy group of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol, 1.2 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the base, and the solvent.
-
Stir the mixture and add the nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, incrementally increase the temperature by 10-20 °C, not exceeding the boiling point of the solvent unless in a sealed vessel.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a typical nucleophilic aromatic substitution (SNAr) reaction, including a temperature optimization loop.
Caption: Troubleshooting logic for addressing issues of low yield or purity related to reaction temperature.
Validation & Comparative
Comparative 1H NMR Analysis of 2-Methoxy-5-(trifluoromethyl)benzonitrile and Related Compounds
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing key data and experimental context for the strategic use of fluorinated benzonitrile derivatives.
This guide presents a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-5-(trifluoromethyl)benzonitrile and structurally related alternatives. The inclusion of a trifluoromethyl group and a methoxy group on the benzonitrile scaffold significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for predicting their reactivity and properties in drug development and materials science.
Comparative 1H NMR Data
The following table summarizes the 1H NMR data for this compound and three related compounds. The data highlights the electronic effects of the methoxy (-OCH3), trifluoromethyl (-CF3), and cyano (-CN) substituents on the chemical shifts of the aromatic protons.
| Compound | Structure | Proton | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | ![]() | H-3 | 1H | d | Data not available | Data not available |
| H-4 | 1H | dd | Data not available | Data not available | ||
| H-6 | 1H | d | Data not available | Data not available | ||
| -OCH3 | 3H | s | Data not available | - | ||
| 2-Methoxybenzonitrile [1] | ![]() | H-3, H-4, H-5, H-6 | 4H | m | 7.27-7.57 | 8.0 |
| -OCH3 | 3H | s | 2.53 | - | ||
| 4-(Trifluoromethyl)benzonitrile [2] | ![]() | H-2, H-6 | 2H | d | 7.76 | 8.0 |
| H-3, H-5 | 2H | d | 7.81 | 8.0 | ||
| 1-Methoxy-4-(trifluoromethyl)benzene | ![]() | H-2, H-6 | 2H | d | Data not available | Data not available |
| H-3, H-5 | 2H | d | Data not available | Data not available | ||
| -OCH3 | 3H | s | Data not available | - |
Note: Experimental data for this compound and 1-Methoxy-4-(trifluoromethyl)benzene were not available in the searched literature. The table reflects this lack of data.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of 1H NMR spectra, similar to the conditions under which the comparative data were likely obtained.
Objective: To obtain a high-resolution 1H NMR spectrum of the analyte.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Analyte (approximately 5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Add a small amount of internal standard (TMS, 0 ppm) to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral parameters, including:
-
Spectral width (e.g., -2 to 12 ppm)
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.
-
Spin-Spin Coupling Pathway
The expected spin-spin coupling interactions for the aromatic protons of this compound are illustrated in the following diagram. This visualization helps in predicting the splitting patterns observed in the 1H NMR spectrum.
Caption: Predicted ¹H-¹H coupling in this compound.
This guide serves as a foundational resource for the 1H NMR analysis of this compound and its analogs. The provided data and protocols are intended to aid researchers in the efficient and accurate characterization of these important chemical entities. Further experimental investigation is required to obtain the complete 1H NMR parameters for the target compound.
References
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR of 2-Methoxy-5-(trifluoromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides a comparative analysis of the 13C NMR spectrum of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public data for this specific compound, this guide leverages spectral data from closely related structural analogs to provide a robust comparative framework.
Comparative Analysis of 13C NMR Chemical Shifts
To contextualize the expected 13C NMR spectrum of this compound, a comparison with structurally similar benzonitrile derivatives is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | C1 (ipso-CN) | C2 (-OCH3) | C3 | C4 | C5 (-CF3) | C6 | -OCH3 | -CF3 | CN |
| This compound (Predicted) | ~103 | ~160 | ~118 | ~135 | ~128 (q) | ~132 | ~56 | ~123 (q) | ~116 |
| 2-Methoxybenzonitrile[1][2] | 102.4 | 161.9 | 111.1 | 134.1 | 120.6 | 133.7 | 56.3 | - | 117.9 |
| 4-Methoxybenzonitrile[1] | 103.9 | 133.9 | 114.7 | 162.8 | 114.7 | 133.9 | 55.5 | - | 119.2 |
| 2-(Trifluoromethyl)benzonitrile[3] | 110.2 | 132.4 | 126.8 (q) | 134.8 | 133.1 | 132.7 | - | 122.5 (q) | 115.6 |
| 4-(Trifluoromethyl)benzonitrile[3] | 116.2 | 132.8 | 126.3 | 134.7 (q) | 126.3 | 132.8 | - | 123.2 (q) | 117.5 |
Note: Predicted values for this compound are estimations based on the additive effects of the methoxy and trifluoromethyl substituents observed in the analog data. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring the 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate spectral dispersion.
-
The spectrometer is tuned to the 13C frequency.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically performed.
-
Key acquisition parameters to be set include:
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Number of Scans (ns): A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
Spectral Width: The spectral width should encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualizing the Molecular Structure and Predicted 13C NMR Signals
The following diagram illustrates the chemical structure of this compound and the predicted assignment of its 13C NMR signals.
Caption: Structure and predicted 13C NMR shifts for this compound.
References
Mass Spectrometry Analysis: A Comparative Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methoxy-5-(trifluoromethyl)benzonitrile. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on established chemical principles and compares it with experimental data from structurally analogous compounds. Detailed experimental protocols for analyzing such small organic molecules are also provided.
Predicted and Comparative Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. While direct experimental data for this compound is not available, we can predict its fragmentation under Electron Ionization (EI) based on the fragmentation of similar molecules. The primary fragmentation sites are expected to be around the methoxy and trifluoromethyl groups, as well as the benzonitrile core.
Key predicted fragmentation pathways for this compound (Molecular Weight: 201.15 g/mol , Formula: C₉H₆F₃NO) include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable ion.
-
Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the CF₃ group can cleave.
-
Loss of carbon monoxide (CO): Following the initial loss of the methyl group from the methoxy moiety.
-
Loss of the entire methoxy group (•OCH₃).
-
Cleavage of the nitrile group (•CN).
The following table summarizes the major predicted fragments for this compound and compares them with the experimentally observed fragments of related compounds under Electron Ionization (EI).
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) and Proposed Structures | Data Source |
| This compound (Predicted) | 201 | 186 ([M-CH₃]⁺), 171 ([M-OCH₃]⁺), 132 ([M-CF₃]⁺), 158 ([M-CH₃-CO]⁺) | Predicted |
| m-Trifluoromethylbenzonitrile | 171 | 152 ([M-F]⁺), 121 ([M-CF₂]⁺) | NIST WebBook[1] |
| 2-(Trifluoromethyl)benzonitrile | 171 | 152 ([M-F]⁺), 121 ([M-CF₂]⁺) | PubChem[2] |
| m-Methoxybenzonitrile | 133 | 103 ([M-CH₂O]⁺), 90 ([M-CH₃CO]⁺), 76 ([C₆H₄]⁺) | NIST WebBook[3] |
| Benzonitrile | 103 | 76 ([C₆H₅]⁺) | NIST WebBook |
| 2-Methoxy-5-nitrobenzotrifluoride | 221 | 206 ([M-CH₃]⁺), 191 ([M-NO]⁺), 176 ([M-NO₂]⁺), 161 ([M-CH₃-NO₂]⁺) | NIST WebBook |
Experimental Protocols
For the analysis of this compound and similar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to their volatility. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used, which is particularly useful for less volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Detector: Electron multiplier.
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol
-
Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase to a concentration of about 10 µg/mL. If necessary, acidify the sample with 0.1% formic acid to promote protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis of small organic molecules.
References
Comparative Guide to Purity Analysis of 2-Methoxy-5-(trifluoromethyl)benzonitrile: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 2-Methoxy-5-(trifluoromethyl)benzonitrile is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and yield of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally stable compounds. A reversed-phase HPLC method is particularly well-suited for the separation and quantification of this compound from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
A suitable HPLC method for the analysis of this compound can be adapted from established methods for structurally similar aromatic nitriles.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For improved peak shape, 0.1% formic acid can be added to the mobile phase.[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
Illustrative HPLC Conditions:
| Parameter | Value |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can offer complementary information for a comprehensive purity assessment. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are notable alternatives.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be particularly useful for detecting residual solvents and volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3][4] It provides a highly accurate purity assessment based on the integration of NMR signals relative to a certified internal standard.[5][6]
Comparative Data Summary
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[5] |
| Applicability | Non-volatile and thermally stable compounds.[7] | Volatile and thermally stable compounds.[7] | Soluble compounds containing NMR-active nuclei. |
| Primary Use | Routine purity testing, quantification of known and unknown impurities. | Analysis of residual solvents and volatile impurities. | Absolute purity determination, structural confirmation.[3][4] |
| Sample Preparation | Simple dissolution and filtration.[2] | Can require derivatization for polar compounds.[7] | Precise weighing of sample and internal standard.[6] |
| Sensitivity | High (ppm to ppb levels). | Very high for volatile compounds (ppb to ppt levels). | Generally lower than chromatographic methods for trace impurities. |
| Data Output | Chromatogram with retention times and peak areas. | Chromatogram with retention times and peak areas. | NMR spectrum with chemical shifts and signal integrals. |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte or can use relative response factors. | Absolute quantification using a certified internal standard.[5][6] |
Visualizing the HPLC Workflow
The following diagram illustrates the typical experimental workflow for the purity analysis of this compound using HPLC.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. ethz.ch [ethz.ch]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile and Other Benzonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their unique electronic properties and ability to participate in various biological interactions have led to their investigation in a wide range of therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of 2-Methoxy-5-(trifluoromethyl)benzonitrile against other notable benzonitrile derivatives, focusing on their performance in preclinical studies. The inclusion of a trifluoromethyl group and a methoxy group on the benzonitrile ring is known to significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making this particular derivative a compound of high interest.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and a selection of other benzonitrile derivatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources. The selection of comparator compounds is based on structural similarity and their relevance in anticancer and antimicrobial research.
| Compound/Derivative | Target/Organism | Assay Type | Activity (IC50/MIC) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 3,5-bis(trifluoromethyl)benzonitrile (precursor to Selinexor) | Myeloid leukemia cell lines | Cytotoxicity | < 0.5 mM (for Selinexor) | [1] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | Antifungal | 6.25 µg/mL | [2] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (colon cancer) | Cytotoxicity (MTT) | 5.9 nM | [3] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (liver cancer) | Cytotoxicity (MTT) | 7.8 nM | [3] |
| Novel Benzothiazole-Benzonitrile Chromophore | Staphylococcus aureus | Antibacterial | < 48 µg/mL | [4] |
| Novel Benzothiazole-Benzonitrile Chromophore | Escherichia coli | Antibacterial | < 118 µg/mL | [4] |
Note: While specific activity data for this compound was not found in the reviewed literature, its structural features, particularly the trifluoromethyl group, are present in highly active compounds, suggesting its potential for significant biological activity.[1][5]
Mandatory Visualization
Signaling Pathway: Inhibition of Tubulin Polymerization by Benzonitrile Derivatives
Caption: Inhibition of tubulin polymerization by benzonitrile derivatives, leading to cell cycle arrest and apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Screening (MTT Assay)
Caption: A typical workflow for assessing the cytotoxicity of benzonitrile derivatives using the MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[6][7]
Materials:
-
Cancer cell line (e.g., HCT116, BEL-7402, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Benzonitrile derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in the culture medium. Remove the old medium and add 100 µL of the different concentrations of the test compounds to the respective wells. Incubate for 24-72 hours.[9]
-
MTT Addition: After the incubation period, remove the medium containing the test compound and add 20 µL of MTT solution to each well. Incubate the plates for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzonitrile derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the benzonitrile derivatives in the 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed, either visually or by measuring the optical density using a microplate reader.[4]
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While direct comparative data is currently limited, the analysis of structurally related benzonitrile derivatives highlights the significant impact of methoxy and trifluoromethyl substitutions on biological activity. The potent anticancer and antimicrobial activities observed in various benzonitrile analogs underscore the potential of this class of compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Comparative Biological Activity of 2-Methoxy-5-(trifluoromethyl)benzonitrile Analogs
A detailed guide for researchers, scientists, and drug development professionals on the biological activities of compounds structurally related to 2-Methoxy-5-(trifluoromethyl)benzonitrile.
Anticancer Activity of Structural Analogs
The search for novel anticancer agents has led to the exploration of various chemical scaffolds. Analogs of this compound, particularly those incorporating the trifluoromethyl group, have shown promising results.
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity against a panel of human cancer cell lines.[1][2] Among the tested compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerged as the most active derivative.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | A375 (Melanoma) | Not specified | [1] |
| 3b | C32 (Melanoma) | Not specified | [1] |
| 3b | DU145 (Prostate) | Not specified | [1] |
| 3b | MCF-7 (Breast) | Not specified | [1] |
Note: While compound 3b was identified as the most active, specific IC50 values were not provided in the source.
Hydroxylated Biphenyl Compounds
Two hydroxylated biphenyl compounds, designated as 11 and 12 , which are structurally related to curcumin, have demonstrated significant antitumor potential against malignant melanoma cells.[5][6] These compounds induced apoptosis and caused cell cycle arrest at the G2/M transition.[5][6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Melanoma | 1.7 ± 0.5 | [5] |
| 12 | Melanoma | 2.0 ± 0.7 | [5] |
Antimicrobial Activity of Structural Analogs
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Structural features present in this compound, such as the methoxy group and the aromatic ring system, are found in various compounds with notable antimicrobial properties.
Substituted Benzoylthiourea Derivatives
A series of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted-phenyl)-thiourea derivatives have been synthesized and screened for their antimicrobial activity.[7][8][9] These compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][9] The antimicrobial efficacy was found to be dependent on the nature and position of the substituents on the phenyl ring.[7][9]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5g (N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea) | E. coli | >1024 | [7] |
| 5g | S. enteritidis | 512 | [7] |
| 5g | P. aeruginosa | 256 | [7] |
| 5g | S. aureus | 32 | [7] |
| 5g | Candida spp. | 256 | [7] |
| 5h (N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea) | E. coli | >1024 | [7] |
| 5h | S. enteritidis | 512 | [7] |
| 5h | P. aeruginosa | 256 | [7] |
| 5h | S. aureus | 32 | [7] |
| 5h | Candida spp. | 128 | [7] |
2-Methoxy-6-(4-vinylbenzyloxy)-benzylammonium Hydrochloride Copolymer (P7)
A synthetic random copolymer (P7), based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride, has demonstrated broad-spectrum bactericidal activity against several multidrug-resistant clinical isolates.[4][10] This macromolecular salt displayed rapid, non-lytic bactericidal action.[4][10]
| Compound ID | Microorganism | MIC (µM) | Reference |
| P7 | Enterococcus faecium | 0.6 - 1.2 | [4] |
| P7 | Staphylococcus aureus (MRSA) | 4.6 | [4] |
| P7 | Acinetobacter baumannii | 0.6 - 1.2 | [4] |
| P7 | Pseudomonas aeruginosa | 0.6 - 1.2 | [4] |
| P7 | Escherichia coli | 0.6 - 1.2 | [4] |
| P7 | Stenotrophomonas maltophilia | 0.6 - 1.2 | [4] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11][12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11][12] The cell viability is calculated as a percentage of the untreated control.
Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is prepared.[17]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][19][20][21][22] Its aberrant activation is a common feature in many types of cancer, making it an attractive target for anticancer drug development.[3][20] The inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.[20]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Bacterial Membrane Disruption
A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane.[23][24][25][26][27] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[23][26] This mechanism is often rapid and less prone to the development of bacterial resistance compared to the inhibition of specific enzymes.[23]
Caption: General mechanism of bacterial membrane disruption.
Experimental Workflow for Compound Screening
The general workflow for the synthesis and biological evaluation of novel compounds involves a multi-step process from initial design to the identification of lead candidates.
Caption: General workflow for compound synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. researchgate.net [researchgate.net]
- 23. gosset.ai [gosset.ai]
- 24. gosset.ai [gosset.ai]
- 25. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
Spectroscopic Data for 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-Methoxy-5-(trifluoromethyl)benzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data based on the analysis of structurally similar molecules. This information is compared with available experimental data for related benzonitrile derivatives to offer a valuable resource for characterization, quality control, and drug development applications.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~7.8-7.2 (m, 3H) | ~3.9 (s, 3H) | CDCl₃ |
| 2-Methoxybenzonitrile[1][2][3] | 7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H), 7.31 (t, J=8.0Hz, 1H), 7.27 (t, J=8.0Hz, 1H) | 2.53 (s, 3H) | CDCl₃ |
| 4-(Trifluoromethyl)benzonitrile[4] | 7.81 (d, J=8.0 Hz, 2H), 7.76 (d, J=8.0 Hz, 2H) | - | CDCl₃ |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Not Available | - | Not Available |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Nitrile Carbon (δ, ppm) | Trifluoromethyl Carbon (δ, ppm) | Solvent |
| This compound (Predicted) | ~160, ~135, ~132, ~128, ~125, ~115 | ~56 | ~117 | ~123 (q) | CDCl₃ |
| 2-Methoxybenzonitrile[1][2] | 141.6, 132.4, 132.2, 130.0, 126.0, 112.4 | 20.2 | 117.9 | - | CDCl₃ |
| 4-(Trifluoromethyl)benzonitrile[4][5] | 134.7 (q, J=33 Hz), 132.8, 126.3, 116.2 | - | 117.5 | 123.2 (q, J=272 Hz) | CDCl₃ |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Not Available | - | - | - | Not Available |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2220 (sharp, medium intensity) |
| C-O (Aromatic Ether) | 1275 - 1200 (strong) and 1075 - 1020 (strong) |
| C-F (Trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |
| C-H (Aromatic) | 3100 - 3000 (multiple weak to medium bands) |
| C-H (Methoxy) | 2950 - 2850 (medium) |
Mass Spectrometry (MS) Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation pathways would likely involve:
-
Loss of a methyl group (-CH₃): Resulting in a fragment at [M-15]⁺.
-
Loss of a methoxy group (-OCH₃): Leading to a fragment at [M-31]⁺.
-
Loss of the trifluoromethyl group (-CF₃): Producing a fragment at [M-69]⁺.
-
Loss of HCN: A common fragmentation for benzonitriles, resulting in a fragment at [M-27]⁺.[6][7]
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid compound is placed on a diamond attenuated total reflectance (ATR) crystal.
-
Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 230 °C.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Methoxybenzonitrile(6609-56-9) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
Validation of 2-Methoxy-5-(trifluoromethyl)benzonitrile Synthesis: A Comparative Guide to Synthetic Routes and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details two plausible synthetic pathways and presents the necessary spectral data for the validation of the final product. All quantitative data is summarized in tables for straightforward comparison, and experimental workflows are visualized to enhance understanding.
Introduction
This compound (CAS No. 34636-92-5, Molecular Formula: C₉H₆F₃NO) is a valuable building block in organic synthesis. The presence of both a methoxy and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and lipophilicity, making it a desirable precursor for the development of novel therapeutic agents and specialized chemicals.[1] Accurate synthesis and rigorous spectral validation are paramount to ensure the purity and identity of this crucial intermediate.
Primary Synthetic Route: Sandmeyer Reaction
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-(trifluoromethyl)anisole. This classical transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2]
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-amino-4-(trifluoromethyl)anisole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Diazotization: A solution of 2-amino-4-(trifluoromethyl)anisole in a mixture of water and concentrated hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60-70 °C. The previously prepared cold diazonium salt solution is then added slowly to the hot copper cyanide solution. The reaction mixture is stirred at this temperature for 1-2 hours, during which the evolution of nitrogen gas is observed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with toluene. The combined organic layers are washed with a sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to synthesize the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a precursor such as 2-chloro-5-(trifluoromethyl)benzonitrile, where the chlorine atom is displaced by a methoxide group.
Experimental Protocol: SNAr Reaction
Materials:
-
2-chloro-5-(trifluoromethyl)benzonitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dimethylformamide (DMF) (optional, as a co-solvent)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)benzonitrile in methanol (and optionally DMF), sodium methoxide is added portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Comparison of Synthetic Routes
| Parameter | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-amino-4-(trifluoromethyl)anisole | 2-chloro-5-(trifluoromethyl)benzonitrile |
| Key Transformation | Diazotization followed by cyanation | Nucleophilic displacement of a halide |
| Reagents | NaNO₂, CuCN, HCl | NaOMe, Methanol |
| Reaction Conditions | Low temperature diazotization, elevated temperature cyanation | Elevated temperature (reflux) |
| Potential Advantages | Readily available starting material from the corresponding nitro compound. | Often proceeds with high yield and clean conversion. |
| Potential Challenges | Handling of toxic cyanide reagents. Diazonium salts can be unstable. | Availability and cost of the halogenated precursor. Potential for side reactions if other reactive sites are present. |
Spectral Validation of this compound
Accurate identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectral data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C-OCH₃), ~135 (Ar-CH), ~132 (Ar-CH), ~125 (q, CF₃), ~120 (Ar-C-CN), ~118 (Ar-CH), ~115 (CN), ~56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1280 & ~1130 (C-F stretch of CF₃), ~1250 & ~1030 (C-O stretch of OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 201 (M⁺), 182, 170, 152 |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions and intensities in IR and mass spectra, may vary slightly depending on the experimental conditions and the instrument used. The provided data is based on typical values for similar compounds.[3]
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis and validation process.
References
A Comparative Analysis of Trifluoromethylated Benzonitriles in Modern Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylated benzonitrile moiety stands out as a privileged scaffold, offering a unique combination of physicochemical and biological properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of trifluoromethylated benzonitriles in the context of three distinct therapeutic targets: Angiotensin-Converting Enzyme (ACE), C-C Chemokine Receptor 2 (CCR2), and the Androgen Receptor (AR).
The electron-withdrawing nature of the trifluoromethyl group and the linear geometry of the nitrile impart distinct electronic and steric properties to the benzonitrile ring. These features can lead to improved binding affinity, enhanced membrane permeability, and reduced metabolic susceptibility, making this scaffold a valuable tool in the optimization of lead compounds.[1][2]
Physicochemical Properties: A Comparative Overview
The introduction of a trifluoromethyl group generally increases the lipophilicity (logP) of a molecule, which can influence its absorption and distribution. The nitrile group, while polar, is a weak base, and its impact on the overall acidity or basicity (pKa) of the molecule is dependent on its position relative to other functional groups. Solubility remains a critical parameter that is influenced by the interplay of all functional groups within the molecule.
Below is a table summarizing key physicochemical properties for representative benzonitrile-containing compounds. It is important to note that these values can be influenced by the specific experimental conditions under which they were measured.[3][4][5][6]
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | clogP | pKa (Predicted) | Aqueous Solubility (LogS) | Reference |
| Non-fluorinated Benzonitrile | Benzonitrile | 103.12 | 1.57 | N/A | -1.43 | [7] |
| Trifluoromethylated Androgen Receptor Modulator | S-1 (a SARM) | 409.28 | 2.6 | Basic: 8.5, Acidic: 12.3 | -3.8 | [8][9] |
| Dinitro-Trifluoromethylated Androgen Receptor Antagonist | Flutamide Metabolite (Hydroxyflutamide) | 276.21 | 2.4 | Acidic: 8.7 | -3.1 | [8] |
| CCR2 Antagonist | CCR2 antagonist 4 (Teijin compound 1) | Not specified | Not specified | Not specified | Not specified | [10] |
Biological Activity: Targeting Diverse Pathways
Trifluoromethylated benzonitriles have been successfully incorporated into inhibitors of various enzymes and receptor antagonists. The following tables provide a comparative look at the in vitro potency of several compounds across different biological targets.
Angiotensin-Converting Enzyme (ACE) Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Captopril (Reference) | Human ACE | Enzyme Inhibition | 0.023 | [16] |
| Benzonitrile-based peptide analogue | Human ACE | Enzyme Inhibition | 2.42 | [16] |
C-C Chemokine Receptor 2 (CCR2) Antagonists
CCR2 and its ligand CCL2 are central to the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a promising therapeutic approach for inflammatory and autoimmune diseases.[17][18]
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| INCB3344 | Human CCR2 | Radioligand Binding | 5.1 | [18] |
| INCB3344 | Human CCR2 | Chemotaxis | 3.8 | [18] |
| JNJ-41443532 | Human CCR2 | Radioligand Binding | 37 | [18] |
| JNJ-41443532 | Human CCR2 | Chemotaxis | 30 | [18] |
| RS504393 | Human CCR2 | Radioligand Binding | 89 | [18] |
| RS102895 | Human CCR2 | Radioligand Binding | 360 | [18] |
| CCR2 antagonist 4 | Human CCR2b | Receptor Binding | 180 | [10] |
| CCR2 antagonist 4 | Human CCR2b | MCP-1-induced Chemotaxis | 24 | [10] |
Androgen Receptor (AR) Antagonists
The androgen receptor is a critical target in the treatment of prostate cancer. Nonsteroidal antiandrogens often feature a trifluoromethylated benzonitrile core, which plays a key role in binding to the androgen-binding pocket of the receptor.[19]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Bicalutamide | Human AR | Cell-based | ~1000 | [8] |
| Enzalutamide | Human AR | Cell-based | ~100 | [19] |
| ARD-69 (PROTAC) | AR Degradation (LNCaP cells) | Cell-based (DC50) | 0.86 | [19] |
| Compound 30 | AR Activity Inhibition | Cell-based | Potent | [19] |
Pharmacokinetic Profiles: From Bench to Bedside
The ultimate success of a drug candidate is heavily reliant on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The metabolic stability imparted by the trifluoromethyl group is a key advantage of this scaffold.[2]
| Compound | Species | Half-life (t½) | Oral Bioavailability (%) | Clearance | Reference |
| S-1 (SARM) | Rat | 3.6 - 5.2 h | 55 - 60% | 3.6 - 5.2 ml/min/kg | [8] |
| Benzonitrile | Rabbit | Not specified | Not specified | Metabolized to cyanophenols | [20] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound performance. Below are generalized methodologies for key assays cited in this guide.
Enzyme Inhibition Assay (e.g., ACE Inhibition)
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compounds in the appropriate solvents.
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, mix the enzyme solution with varying concentrations of the test compound or vehicle control. Incubate for a specified time to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer. The product can be inherently chromogenic/fluorogenic or can be converted to a detectable species through a secondary reaction.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Cell-Based Receptor Antagonism Assay (e.g., CCR2 Calcium Flux)
This assay measures the ability of a test compound to block the signaling of a G-protein coupled receptor in a cellular context.
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CCR2) to an appropriate density in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Add varying concentrations of the antagonist or vehicle control to the wells and incubate.
-
Agonist Stimulation: Add a known agonist of the receptor (e.g., CCL2 for CCR2) to stimulate receptor signaling and induce an intracellular calcium flux.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.
Caption: Simplified CCR2 signaling cascade leading to cell migration and its inhibition by a receptor antagonist.
Caption: Overview of the androgen receptor signaling pathway and the mechanism of action for AR antagonists.
Caption: A generalized workflow for the in vitro evaluation of trifluoromethylated benzonitrile derivatives in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Angiotensin-converting enzyme inhibitors: synthesis and structure-activity relationships of potent N-benzyloxycarbonyl tripeptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Novel ACE Inhibitory Undecapeptides from Stropharia rugosoannulata by Molecular Interactions and Activity Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Metabolism of derivatives of toluene. 6. Tolunitriles, benzonitrile and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this critical insight, revealing the solid-state conformation and intermolecular interactions that govern a compound's physical and biological properties. This guide offers a comparative analysis of the crystallographic structures of substituted benzonitrile derivatives, providing a framework for understanding molecules such as 2-Methoxy-5-(trifluoromethyl)benzonitrile, a scaffold of interest in medicinal chemistry.
While a specific crystal structure for this compound is not publicly available, analysis of closely related, publicly documented structures provides valuable insights into how different functional groups influence crystal packing and molecular geometry. This comparison focuses on several substituted benzonitrile derivatives to illustrate these structural variations.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of benzonitrile derivatives, determined by single-crystal X-ray diffraction. These examples demonstrate the diversity in crystal systems and unit cell dimensions that arise from varied substitution patterns on the benzonitrile ring.
| Parameter | 4-Amino-3,5-difluorobenzonitrile[1] | 2-Amino-4-chlorobenzonitrile[1] | 2-(4-Methylphenyl)benzonitrile[2] | 4-Benzyloxy-3-methoxybenzonitrile[3] |
| Chemical Formula | C₇H₄F₂N₂ | C₇H₅ClN₂ | C₁₄H₁₁N | C₁₅H₁₃NO₂ |
| Molecular Weight | 154.12 | 152.58 | 193.24 | 239.26 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pca2₁ | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 7.578(2) Åb = 10.386(3) Åc = 8.423(2) Åβ = 108.89(3)° | a = 15.118(3) Åb = 3.8670(8) Åc = 12.029(2) Å | a = 7.6726(4) Åb = 11.4037(5) Åc = 12.2426(5) Å | a = 14.9434(12) Åb = 9.5469(8) Åc = 8.8522(7) Åβ = 102.663(2)° |
| Volume (ų) | 627.9(3) | 702.4(2) | 1071.18(9) | 1232.16(17) |
| Temperature (K) | 293 | 293 | 173 | 173 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal preparation to data analysis.
Crystal Growth and Mounting
High-quality, single crystals devoid of significant defects are essential for a successful diffraction experiment. These crystals are typically grown from a supersaturated solution of the compound of interest. Once a suitable crystal (generally 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head, often using a cryo-loop, and placed in a stream of cold nitrogen gas. This cryogenic cooling (typically to 100-173 K) minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.
Data Collection
The mounted crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern that is recorded by a detector. A complete dataset consists of thousands of these diffraction spots, each with a specific intensity and position.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles, ultimately yielding the final, detailed crystal structure.
Visualizing the Workflow and Molecular Structures
The following diagrams, generated using the DOT language, illustrate the general workflow for single-crystal X-ray diffraction and the chemical structures of the compared benzonitrile derivatives.
References
Quantitative Analysis of 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Comparative Guide to HPLC-UV and GC-MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic pathways, is critical for ensuring the quality, efficacy, and safety of end products. This guide provides a comprehensive comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental protocols and performance data to assist in selecting the most suitable method for specific analytical needs.
Method Comparison at a Glance
Both HPLC-UV and GC-MS offer reliable approaches for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the desired level of structural confirmation.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and boiling point in a gaseous mobile phase, with detection by mass-to-charge ratio. |
| Typical Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Sample Volatility | Not a limiting factor | Requires analyte to be volatile or amenable to derivatization |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range | Excellent, often reaching low ng/mL to pg/mL levels |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and unique mass fragmentation pattern |
| Impurity Identification | Limited to comparison with known standards | High confidence in identification through mass spectral library matching |
| Analysis Time | Typically 10-20 minutes per sample | Typically 15-30 minutes per sample |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Higher | Lower |
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for the analysis of this compound using hypothetical, yet representative, HPLC-UV and GC-MS methods.
| Performance Metric | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.15 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98-102% | 97-103% |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are based on established methods for similar aromatic and trifluoromethylated compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve a known weight of the sample mixture in the mobile phase to achieve a final concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. Pass the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile organic solvent such as ethyl acetate or dichloromethane. Create working standards by serial dilution.
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the instrument. If the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) with a non-polar solvent is required. The organic extract is then dried over anhydrous sodium sulfate and filtered.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 50-350 amu.
3. Data Analysis:
Quantification is performed using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve is generated by plotting the peak areas of a characteristic ion of this compound against the concentration of the standard solutions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental procedures for both HPLC-UV and GC-MS analysis.
A Comparative Guide to the Characterization of Impurities in 2-Methoxy-5-(trifluoromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 2-Methoxy-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds.
Understanding the Impurity Landscape
Impurities in this compound can originate from several sources, including the starting materials, intermediates, and by-products of the manufacturing process. A common synthetic route involves the trifluoromethylation of a substituted benzonitrile. Given this, potential impurities may include unreacted starting materials, positional isomers, and related substances.
Comparative Analysis of Analytical Techniques
The effective detection and quantification of these impurities necessitate the use of various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. The following tables compare the utility of these methods for the analysis of this compound and its potential impurities.
Table 1: Comparison of Chromatographic Methods for Impurity Profiling
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation based on volatility and polarity, with mass-based detection. |
| Typical Stationary Phase | C18 Reverse-Phase | Phenyl-methyl polysiloxane |
| Applicability | Broadly applicable to a wide range of organic molecules. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good (ng level) | Excellent (pg level) |
| Selectivity | Moderate; co-elution possible. | High; provides mass-to-charge ratio for identification. |
| Quantitative Accuracy | High | High |
| Key for this compound | Excellent for quantifying known and unknown impurities. | Ideal for identifying volatile impurities and by-products. |
Table 2: Spectroscopic Methods for Structural Elucidation
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Measures the magnetic properties of atomic nuclei. |
| Information Provided | Molecular weight and fragmentation patterns. | Detailed molecular structure and connectivity. |
| Sensitivity | Very high (pg to fg level) | Lower (µg to mg level) |
| Key for this compound | Confirms molecular weight of the main compound and impurities. | Unambiguously determines the structure of the main compound and can identify and quantify impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are example protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
HPLC Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL (split or splitless injection).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable range (e.g., m/z 40-400).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
A broad spectral width should be used to observe the trifluoromethyl group.
-
Visualizing Synthesis and Analysis
The following diagrams illustrate a potential synthetic pathway for this compound and a general workflow for its impurity characterization.
Caption: Plausible synthesis of this compound and potential impurity formation.
Caption: General workflow for the characterization of impurities in this compound.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
The responsible disposal of 2-Methoxy-5-(trifluoromethyl)benzonitrile is critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for mitigating risks associated with this chemical.
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, information from structurally related trifluoromethyl and nitrile-containing compounds indicates significant potential hazards. These compounds are often classified with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1][2][3][4]
Hazard Information and Disposal Summary
This table summarizes the key safety and disposal information based on data for analogous compounds.
| Category | Summary |
| Primary Disposal Method | All waste must be treated as hazardous.[5] The recommended method is collection by a licensed waste disposal facility for chemical incineration.[6][7] |
| Waste Classification | Hazardous Waste. Disposal must comply with all local, state, and federal regulations.[8][9] |
| Container Requirements | Use designated, compatible, tightly sealed, and clearly labeled hazardous waste containers.[1][6][8] |
| Incompatible Waste | Do not mix with other waste streams unless compatibility is confirmed.[8] Nitriles may be incompatible with acids, and halogenated compounds should be segregated.[7][10] |
| Environmental Precautions | Prevent release into drains, soil, or waterways.[2][11] All wash water from cleaning should be collected for treatment.[11] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal to prevent exposure.
| Equipment | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][8] |
| Eye Protection | Chemical safety goggles and a face shield.[1][8] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][8] |
Step-by-Step Disposal Procedures
The required method for disposing of this compound is through a licensed professional waste disposal service.[1] In-lab treatment is not recommended due to the compound's hazardous nature.
Unused or Waste Product Disposal
-
Containerization : Carefully transfer the waste chemical into a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, sealable lid to prevent leaks.[1][8]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][9]
-
Storage : Store the sealed container in a designated hazardous waste storage area. This area should be well-ventilated, secure, and away from heat or ignition sources.[8][12]
-
Arrange Pickup : Schedule a pickup for the hazardous waste with your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][8]
Disposal of Contaminated Materials
-
Segregation : Separate solid waste from liquid waste.
-
Solid Waste : Items such as contaminated gloves, weighing paper, and pipette tips should be collected in a designated solid hazardous waste container.[1][8]
-
Liquid Waste : Solutions containing the chemical should be collected in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[8]
-
-
Containerization and Labeling : Use separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Storage and Pickup : Store and arrange for pickup following the same procedure as for the unused product.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
Spill Cleanup
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear PPE : Before cleaning, don the appropriate personal protective equipment as listed above.[8]
-
Containment : Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[2][12]
-
Collection : Carefully collect the absorbent material and the spilled substance and place it into a designated hazardous waste container.[2]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Seal, label, and store the container for disposal by a licensed service.
First Aid Measures
-
Inhalation : Move the individual to fresh air. Seek immediate medical attention.[8]
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mtu.edu [mtu.edu]
- 10. p2infohouse.org [p2infohouse.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




